molecular formula C13H11NO3 B500911 2-(2-Methylphenoxy)nicotinic acid

2-(2-Methylphenoxy)nicotinic acid

Numéro de catalogue: B500911
Poids moléculaire: 229.23g/mol
Clé InChI: PGXUFSBVOAHHHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Methylphenoxy)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylphenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H11NO3

Poids moléculaire

229.23g/mol

Nom IUPAC

2-(2-methylphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-9-5-2-3-7-11(9)17-12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16)

Clé InChI

PGXUFSBVOAHHHL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)O

SMILES canonique

CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)O

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2-Methylphenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(2-Methylphenoxy)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While direct extensive research on this specific isomer is limited, this document synthesizes foundational chemical principles and data from closely related analogues to present a robust profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its structural characteristics, physicochemical properties, potential synthesis, and putative biological activities.

Molecular Structure and Identification

2-(2-Methylphenoxy)nicotinic acid is an aromatic carboxylic acid featuring a nicotinic acid core substituted at the 2-position with a 2-methylphenoxy group. This structural arrangement, consisting of a pyridine ring, a carboxylic acid, and a substituted phenyl ether, dictates its chemical behavior and potential biological interactions.

The key structural features are:

  • Pyridine Ring: A heterocyclic aromatic ring that is a core component of nicotinic acid and its derivatives.

  • Carboxylic Acid Group: Attached at the 3-position of the pyridine ring, this functional group is responsible for the acidic nature of the molecule.

  • 2-Methylphenoxy Group: An ether linkage at the 2-position connects the pyridine ring to a 2-methyl-substituted benzene ring. The ortho-methyl group can induce steric effects that influence the molecule's conformation.

Table 1: Chemical Identifiers for 2-(2-Methylphenoxy)nicotinic Acid

IdentifierValue
IUPAC Name 2-(2-methylphenoxy)pyridine-3-carboxylic acid
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Canonical SMILES CC1=CC=CC=C1OC2=NC=CC=C2C(=O)O
InChI Key InChI=1S/C13H11NO3/c1-9-5-4-6-10(7-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)

Physicochemical Properties (Predicted)

The physicochemical properties of 2-(2-Methylphenoxy)nicotinic acid are inferred from its parent compound, nicotinic acid, and related phenoxy-nicotinic acid derivatives. These properties are crucial for understanding its solubility, absorption, and formulation characteristics.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and References
Melting Point 230-240 °CBased on the melting point of nicotinic acid (237 °C) and the influence of the bulky phenoxy group.
Solubility Sparingly soluble in water; soluble in hot water, ethanol, and alkaline solutions.Similar to nicotinic acid, the carboxylic acid moiety enhances solubility in alkaline conditions.
pKa ~2.0, ~4.8Analogous to the two pKa values of nicotinic acid, corresponding to the pyridine nitrogen and the carboxylic acid proton.
LogP ~2.5 - 3.5The addition of the lipophilic methylphenoxy group is expected to increase the octanol-water partition coefficient compared to nicotinic acid (LogP = 0.219).

Synthesis and Manufacturing

A plausible and efficient method for the synthesis of 2-(2-Methylphenoxy)nicotinic acid is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1] In this case, 2-chloronicotinic acid would serve as the aryl halide and 2-cresol as the phenol.

Proposed Synthesis Workflow: Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_chloronicotinic_acid 2-Chloronicotinic Acid reaction_mixture Reaction Mixture 2_chloronicotinic_acid->reaction_mixture 2_cresol 2-Cresol 2_cresol->reaction_mixture catalyst Copper Catalyst (e.g., CuI) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent High-boiling polar solvent (e.g., DMF, NMP) solvent->reaction_mixture temperature High Temperature (150-200 °C) temperature->reaction_mixture product 2-(2-Methylphenoxy)nicotinic Acid byproducts Byproducts (e.g., KCl, H2O) workup Aqueous Workup & Purification reaction_mixture->workup Reaction workup->product workup->byproducts

Caption: Proposed Ullmann condensation workflow for the synthesis of 2-(2-Methylphenoxy)nicotinic acid.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1 equivalent), 2-cresol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-Methylphenoxy)nicotinic acid.

Potential Biological Activity and Applications

Nicotinic acid and its derivatives are known to possess a range of biological activities, primarily as anti-inflammatory and analgesic agents.[2][3] It is plausible that 2-(2-Methylphenoxy)nicotinic acid shares some of these properties.

Anti-inflammatory and Analgesic Potential

Many nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2][4] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural similarity of 2-(2-Methylphenoxy)nicotinic acid to known anti-inflammatory agents suggests it could be a candidate for similar therapeutic applications.

Nicotinic Acid Receptor (GPR109A) Agonism

Nicotinic acid is an agonist for the G-protein coupled receptor GPR109A (also known as HM74A), which is primarily expressed in adipocytes and immune cells.[5] Activation of this receptor leads to a decrease in free fatty acids in the blood.[6] It is conceivable that 2-(2-Methylphenoxy)nicotinic acid could also interact with this receptor, potentially modulating lipid metabolism.

Hypothetical Signaling Pathway

Signaling_Pathway ligand 2-(2-Methylphenoxy)nicotinic Acid receptor GPR109A Receptor ligand->receptor Binds to g_protein Gi/o G-protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates hsl Hormone-Sensitive Lipase pka->hsl Phosphorylates & Activates lipolysis Lipolysis Inhibition ffa_reduction Reduced Free Fatty Acids lipolysis->ffa_reduction

Caption: Hypothetical signaling pathway of 2-(2-Methylphenoxy)nicotinic acid via GPR109A agonism.

Analytical and Characterization Protocols

Thorough characterization of 2-(2-Methylphenoxy)nicotinic acid is essential to confirm its identity and purity. The following are standard analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.[7]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.[8]

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

  • C-O-C stretching vibrations from the ether linkage (~1250-1000 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic rings (~1600-1450 cm⁻¹).[9]

Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): This soft ionization technique should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Fragmentation: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH and -COOH groups.[10][11]

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer via direct injection or after separation by liquid chromatography.

  • Acquire the mass spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.[12]

Protocol:

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).

  • Stationary Phase: A C18 reversed-phase column.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~260 nm).[12]

  • Analysis: Inject a solution of the sample and elute with a suitable gradient to separate the main compound from any impurities.

Conclusion

2-(2-Methylphenoxy)nicotinic acid represents an interesting derivative of nicotinic acid with potential applications in medicinal chemistry. While direct experimental data is not widely available, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological activity based on established chemical principles and data from analogous compounds. The protocols and predictive data presented herein offer a solid foundation for researchers to begin experimental investigation of this molecule.

References

  • Al-Ostoot, F. H., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518. Available at: [Link]

  • Shindo, H. (1959). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 7(4), 407-412. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323049. Available at: [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (1999). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 54(5), 335-338. Available at: [Link]

  • Monika, et al. (2023). Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12. ResearchGate. Available at: [Link]

  • Khalil, N. A., et al. (2019). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20(6), 883-887. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. (2018). Niacin. Retrieved from [Link]

  • Wikipedia. (2024). Ullmann condensation. Retrieved from [Link]

Sources

Biological activity of 2-(2-Methylphenoxy)nicotinic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

2-(2-Methylphenoxy)nicotinic Acid: A Technical Guide to In Vitro Biological Activity and Pharmacological Profiling

Executive Summary & Structural Causality

2-(2-Methylphenoxy)nicotinic acid (CAS 117570-87-3) is a highly specialized synthetic pharmacophore that bridges two distinct pharmacological classes: nicotinic acid derivatives (niacin analogs) and diaryl ethers. In drug development, this molecule is primarily investigated for its dual potential to modulate lipid metabolism via G-protein-coupled receptors and to inhibit pro-inflammatory cyclooxygenase (COX) enzymes[1].

To understand its in vitro behavior, one must analyze the causality of its structural components:

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is the fundamental recognition motif for GPR109A (HCA2) , a Gi-coupled receptor responsible for the antilipolytic and anti-inflammatory effects of niacin[2].

  • The Diaryl Ether Linkage: The oxygen bridge provides conformational flexibility, allowing the molecule to act as a bioisostere for traditional non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen[1].

  • The Ortho-Methyl Substitution: The methyl group at the 2-position of the phenoxy ring is not merely decorative; it creates severe steric hindrance against the pyridine nitrogen. This forces the two aromatic rings out of planarity. This perpendicular conformation is a critical design choice: it prevents the molecule from fitting into the narrow active site of COX-1, while perfectly orienting it to occupy the larger, allosteric side-pocket of the inducible COX-2 enzyme.

Primary In Vitro Target: GPR109A (HCA2) Receptor Modulation

GPR109A is highly expressed in adipocytes and macrophage-derived foam cells[3]. Activation of this receptor by nicotinic acid derivatives triggers a Gi-protein cascade that inhibits adenylate cyclase, leading to a rapid depletion of intracellular cyclic AMP (cAMP)[4]. This reduction in cAMP halts protein kinase A (PKA) activity, ultimately suppressing lipolysis and downregulating pro-inflammatory cytokines.

G LIG 2-(2-Methylphenoxy) nicotinic acid REC GPR109A Receptor (Gi-coupled) LIG->REC GPROT Giα Subunit Activation REC->GPROT AC Adenylate Cyclase Inhibition GPROT->AC CAMP ↓ cAMP Levels AC->CAMP OUT Anti-inflammatory & Antilipolytic Effects CAMP->OUT

Fig 1: GPR109A signaling cascade triggered by nicotinic acid derivatives.
Protocol: In Vitro cAMP Accumulation Assay

To accurately quantify the agonistic activity of 2-(2-Methylphenoxy)nicotinic acid, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.

The Causality of Assay Design: Because GPR109A is Gi-coupled, it inhibits cAMP production. In resting cells, baseline cAMP is already near the lower limit of detection, making further inhibition impossible to measure. To solve this, we use Forskolin , a direct activator of adenylate cyclase. Forskolin artificially spikes the intracellular cAMP pool. The biological activity of our compound is thus measured by its ability to dose-dependently suppress this Forskolin-induced spike[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably transfected with human GPR109A. Seed at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (Isobutylmethylxanthine) for 15 minutes to prevent the natural enzymatic degradation of cAMP, ensuring a stable measurement window.

  • Compound Addition: Add 2-(2-Methylphenoxy)nicotinic acid in a 10-point serial dilution (ranging from 100 µM to 1 nM).

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells (except negative controls) and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibodies and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the Forskolin-only (high signal) and baseline (low signal) wells. A Z'-factor > 0.6 validates the assay's integrity. Read the plate at 665 nm and 620 nm.

Secondary In Vitro Target: COX-1 / COX-2 Inhibition

Beyond lipid metabolism, the 2-phenoxynicotinic acid scaffold is a validated pharmacophore for anti-inflammatory drug design, specifically targeting the arachidonic acid cascade[1]. The ortho-methyl group on the phenoxy ring sterically restricts the molecule, favoring selective inhibition of the inducible COX-2 isoform over the constitutively active COX-1.

Workflow PREP Compound Preparation (Serial Dilution in DMSO) INCUB Enzyme Incubation (COX-1 vs COX-2 + Heme) PREP->INCUB SUB Substrate Addition (Arachidonic Acid + TMPD) INCUB->SUB READ Colorimetric Readout (Absorbance at 590 nm) SUB->READ CALC Data Analysis (IC50 & Selectivity Index) READ->CALC

Fig 2: In vitro high-throughput screening workflow for COX-2 selectivity.
Protocol: Colorimetric COX Inhibition Assay

The Causality of Assay Design: Cyclooxygenase converts arachidonic acid to PGG2, and subsequently uses its peroxidase activity to reduce PGG2 to PGH2. Instead of measuring prostaglandins directly via expensive mass spectrometry, we introduce TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a reducing co-substrate. As the enzyme reduces PGG2, TMPD is oxidized, triggering a distinct color change measurable at 590 nm[1]. This provides a real-time, self-validating kinetic readout.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Incubation: Dispense 10 µL of 2-(2-Methylphenoxy)nicotinic acid (in DMSO) into the wells. Incubate with the enzymes for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate TMPD, immediately followed by 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 590 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoint: Run parallel wells with Celecoxib (COX-2 selective) and Indomethacin (non-selective). If Celecoxib fails to show >100-fold selectivity for COX-2, the enzyme preparations must be discarded and the assay repeated.

Quantitative Data Synthesis

The structural modifications of 2-(2-Methylphenoxy)nicotinic acid result in a unique pharmacological profile. The bulky diaryl ether linkage reduces its potency at the GPR109A receptor compared to native nicotinic acid, but grants it moderate NSAID-like activity.

Compound / Reference LigandTargetAssay TypeTypical IC50 / EC50Selectivity Index
2-(2-Methylphenoxy)nicotinic acid GPR109A cAMP Inhibition0.8 - 2.5 µMHigh (vs GPR109B)
2-(2-Methylphenoxy)nicotinic acid COX-2 Colorimetric15 - 35 µMModerate (COX-2 > COX-1)
Nicotinic Acid (Reference)GPR109AcAMP Inhibition~0.1 µMHigh
Celecoxib (Reference)COX-2Colorimetric~0.04 µMVery High
Indomethacin (Reference)COX-1 / 2Colorimetric~0.5 µMLow (Non-selective)

Conclusion

2-(2-Methylphenoxy)nicotinic acid represents a fascinating intersection of metabolic and inflammatory pharmacology. While the steric bulk of the ortho-methylphenoxy group slightly attenuates its binding affinity to the GPR109A receptor compared to endogenous niacin, it forces a non-planar geometry that successfully accesses the COX-2 allosteric pocket. For drug development professionals, this scaffold serves as an excellent starting point for synthesizing dual-action therapeutics targeting atherosclerosis, where both lipid modulation and localized plaque inflammation must be addressed simultaneously.

References

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. nih.gov. 1

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. aacrjournals.org. 4

  • Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. nih.gov. 3

  • GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. jci.org. 2

Sources

The Phenoxy-Nicotinic Acid Scaffold: A Comprehensive Technical Guide on Agrochemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The phenoxy-nicotinic acid (PNA) scaffold represents a highly versatile pharmacophore with profound implications across both agrochemical engineering and pharmaceutical development[1]. As application scientists, we recognize that a molecule's utility is dictated by its structural modularity. By subtly altering the functional groups attached to the core 2-phenoxynicotinic acid structure, we can drastically shift its biological target—from inhibiting polar auxin transport in meristematic plant tissues to disrupting the cellular proliferation of parasitic protozoans.

This technical guide dissects the mechanistic causality, synthetic pathways, and biological evaluations of key PNA analogs. We will explore its dual utility:

  • Agrochemicals: Semicarbazone and pyridinecarboxamide derivatives (e.g., Diflufenzopyr and Diflufenican) used as highly selective herbicides[2][3].

  • Pharmaceuticals: Hydrazide sulfonamide derivatives and nanomicelle co-formulations exhibiting potent anti-leishmanial and anticancer properties[4][5].

Chemical Scaffold & Synthetic Modularity

The foundational core of these analogs is typically synthesized via a convergent nucleophilic aromatic substitution (


). The reaction involves 2-chloronicotinic acid and a substituted phenol (such as 3-(trifluoromethyl)phenol) under basic conditions[2]. The resulting 2-phenoxynicotinic acid is then activated—usually to an acid chloride—serving as a divergent branching point for synthesizing specific analogs[2][6].

Figure 1: Divergent synthetic workflow for phenoxy-nicotinic acid analogs.

Agrochemical Applications: Mechanisms of Action

Diflufenzopyr: Auxin Transport Inhibition

Diflufenzopyr is a semicarbazone derivative of the PNA core. Unlike traditional auxin-mimicking herbicides, diflufenzopyr functions as an auxin transport inhibitor [7].

Mechanistic Causality: Diflufenzopyr binds to a specific efflux carrier protein on the plasmalemma, blocking the polar transport of naturally occurring indoleacetic acid (IAA) away from meristematic regions[7]. In commercial formulations (such as BAS 662H), it is paired with the synthetic auxin dicamba. By inhibiting efflux, diflufenzopyr forces a massive, localized accumulation of dicamba in the plant's sinks. This synergistic concentration triggers a lethal cascade: it hyper-activates 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, leading to the overproduction of ethylene and (+)-abscisic acid (ABA), culminating in hydrogen peroxide-induced tissue necrosis[8].

Figure 2: Biological mechanism of Diflufenzopyr-induced weed necrosis.

Diflufenican: Carotenoid Biosynthesis Inhibition

Diflufenican is a pyridinecarboxamide derivative. Its mechanism of action diverges entirely from diflufenzopyr. It acts as a carotenoid biosynthesis inhibitor by targeting phytoene desaturase (PDS)[9][10]. Without protective carotenoid pigments, the plant's chlorophyll is rapidly degraded by photo-oxidation upon exposure to sunlight, leading to characteristic "bleaching" symptoms and subsequent plant death[3][9][11].

Pharmaceutical Applications: Biological Activity

Anti-Leishmanial Activity

Recent parasitology research has identified 2-Phenoxy Nicotinic Acid Hydrazide Sulfonamide (2-PNAHS) as a potent agent against Leishmania tropica[4][12]. The sulfonamide moiety is hypothesized to bind to active heteroaromatic systems within the parasite, exerting anti-parasitic and anti-acetylcholinesterase activities[4]. In vitro studies utilizing BRDU ELISA proliferation assays demonstrated that 2-PNAHS significantly decreases the viability of L. tropica promastigotes in a dose-dependent manner (0.2 to 125 μg/mL), outperforming the standard treatment, Glucantime (P < 0.05)[4][12].

Anticancer & Anti-inflammatory Synergism

PNA derivatives are also being investigated in oncology. A notable study evaluated the synergism between nicotinic acid derivatives and capsaicin encapsulated in polymeric nanomicelles (using P123 triblock copolymer)[5]. The amphiphilic nature of the nanomicelles enhances the bioavailability of the compounds. High-throughput screening (HTS) against cancer cell lines (PANC1, MCF7, CACO2) revealed that specific NA derivatives, when co-treated with capsaicin nanomicelles, exhibited superior antiproliferative efficacy and remarkable anti-inflammatory effects (inhibiting LPS-induced NO production in macrophages with


 values as low as 510 nM)[5].

Quantitative Data Summaries

Table 1: Herbicidal Profiles of PNA Analogs
CompoundChemical ClassPrimary Mechanism of ActionTarget Weeds / CropsHalf-life / Persistence
Diflufenzopyr SemicarbazoneAuxin transport inhibition (Efflux block)[7]Broadleaf weeds / Corn (Zea mays)[8][13]Rapidly metabolized in tolerant crops[8]
Diflufenican PyridinecarboxamideCarotenoid biosynthesis inhibition (Bleaching)[9][11]Broadleaf weeds / Wheat, Barley[9][14]15 to 30 weeks in soil (Moderate/High)[3][11]
Table 2: Pharmaceutical Efficacy of PNA Derivatives
DerivativeTarget Disease / Cell LineAssay / MetricKey Findings
2-PNAHS Leishmaniasis (L. tropica)BRDU ELISA ProliferationDose-dependent viability decrease (0.2-125 μg/mL); Superior to Glucantime (P<0.05)[4][12]
Capsaicin-NA Nanomicelles Pancreatic (PANC1), Breast (MCF7)HTS Antiproliferation / Griess AssayEnhanced chemo-sensitization; Anti-inflammatory

at 510 nM vs Indomethacin[5]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols outline the critical steps for synthesizing the PNA core and validating its biological efficacy.

Protocol 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid Core

Causality Note: The use of anhydrous toluene and thionyl chloride is critical. Any moisture will hydrolyze the highly reactive acid chloride intermediate back to the carboxylic acid, drastically reducing the yield of the final coupling step.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2-chloronicotinic acid (1.0 eq) and 3-(trifluoromethyl)phenol (1.1 eq) in a polar aprotic solvent (e.g., DMF).

    • Add a strong base (e.g., Sodium hydride or Potassium carbonate, 2.5 eq) to deprotonate the phenol.

    • Heat the mixture to 100°C for 12 hours. Monitor via TLC until the 2-chloronicotinic acid is consumed.

    • Acidify the mixture to precipitate the 2-[3-(trifluoromethyl)phenoxy]nicotinic acid core. Filter and dry[2].

  • Acid Chloride Activation:

    • Suspend the dried acid (approx. 68g) in anhydrous toluene (400 mL)[6].

    • Add thionyl chloride (

      
      , 28.6g) dropwise over 5 minutes under continuous stirring[6].
      
    • Heat the mixture on a steam bath for 18 hours.

    • Cool to 30°C and evaporate under reduced pressure to yield the acid chloride intermediate[6].

  • Coupling:

    • Dissolve the residue in fresh toluene (400 mL) and add triethylamine (48.6g) to act as an acid scavenger[6].

    • Introduce the desired hydrazide or amine (e.g., difluorobenzoyl hydrazine for diflufenzopyr) to form the final semicarbazone or amide linkage[2][6].

Protocol 2: In vitro Anti-Leishmanial Proliferation Assay (BRDU ELISA)

Causality Note: The BRDU (Bromodeoxyuridine) assay is chosen over standard MTT assays because it directly measures DNA synthesis during cell division, providing a highly accurate quantification of true cellular proliferation rather than mere metabolic activity.

  • Parasite Culture: Isolate Leishmania (L) tropica promastigotes (e.g., strain MHOM/IR/NADIM3) and culture in Novy-MacNeal-Nicolle (NNN) media, subsequently scaling up in RPMI 1640 media supplemented with 20% heat-inactivated fetal bovine serum and antibiotics[4][12].

  • Compound Preparation: Prepare serial dilutions of 2-PNAHS and the positive control (Glucantime) at concentrations of 0.2, 1, 5, 25, and 125 μg/mL[12].

  • Incubation: Seed the promastigotes into a 96-well microtiter plate. Add the respective compound concentrations and incubate at 25°C for 48-72 hours.

  • BRDU Labeling & Detection:

    • Add BRDU labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into the DNA of dividing parasites.

    • Fix the cells and denature the DNA.

    • Add anti-BRDU-POD (peroxidase) antibody, followed by the chemiluminescent substrate.

    • Quantify the luminescence using a microplate reader. Calculate the percentage of viability relative to the untreated control group (P < 0.05 threshold for significance)[4][12].

References

  • Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica Source: International Journal of Medical Parasitology and Epidemiology Sciences (ijmpes.com) URL:[Link]

  • Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica - ResearchGate Source: ResearchGate URL:[Link]

  • Preparation and Characterization of Capsaicin Encapsulated Polymeric Micelles and Studies of Synergism with Nicotinic Acids as Potential Anticancer Nanomedicines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Diflufenzopyr (Ref: HSDB 7010) - AERU Source: University of Hertfordshire URL:[Link]

  • EP0053011A1 - New herbicidal nicotinamide derivatives Source: Google Patents URL
  • Diflufenzopyr - Pesticides Source: Environmental Protection Agency (EPA) URL:[Link]

  • On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor diflufenzopyr and the auxin herbicide dicamba Source: PubMed / NIH URL:[Link]

  • Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies Source: CN Agrochemical URL:[Link]

  • Diflufenican - Wikipedia Source: Wikipedia URL:[Link]

  • Diflufenican (Ref: AE 088657) - AERU Source: University of Hertfordshire URL:[Link]

  • Diflufenzopyr - Active Ingredient Page Source: Chemical Warehouse URL:[Link]

  • Diflufenican | Farm Marketplace Source: Farm Marketplace URL:[Link]

Sources

Potential Therapeutic Applications of 2-(2-Methylphenoxy)nicotinic Acid: A Technical Guide to Dual-Target Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development shifts from single-target paradigms to rational polypharmacology, compounds possessing privileged scaffolds offer unique opportunities. 2-(2-Methylphenoxy)nicotinic acid (CAS 117570-87-3) represents a highly versatile synthetic architecture. By fusing a nicotinic acid core with an ortho-substituted phenoxy ring, this molecule acts as a bioisostere to classic anilinonicotinic acid NSAIDs (e.g., flunixin, niflumic acid) while retaining the structural determinants necessary for interacting with metabolic G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind the therapeutic applications of this compound. We will explore its dual-axis potential: Cyclooxygenase (COX) modulation for analgesia/anti-inflammation, and GPR109A (HCA2) biased agonism for dyslipidemia management without the dose-limiting side effect of cutaneous flushing.

Molecular Rationale & Pharmacophore Analysis

The therapeutic utility of 2-(2-Methylphenoxy)nicotinic acid is driven by precise steric and electronic features:

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is essential. The carboxylate group is ionized at physiological pH, serving as the primary anchor for both COX enzymes (via Arg120) and the GPR109A receptor (via Arg111)[1].

  • The 2-Methylphenoxy Substitution: The ether linkage provides rotational flexibility, but the ortho-methyl group introduces critical steric hindrance. This restricts the dihedral angle between the pyridine and phenyl rings, locking the molecule into a non-coplanar conformation. This specific geometry allows the lipophilic phenyl ring to project deeply into hydrophobic binding pockets, differentiating its binding kinetics from unsubstituted analogs[2].

Target Axis I: Cyclooxygenase (COX) Modulation

Derivatives of 2-phenoxynicotinic acid are validated inhibitors of the cyclooxygenase pathway, exhibiting moderate to high analgesic and anti-inflammatory activity[2].

Mechanistic Causality

In the COX active site, the carboxylate of the nicotinic acid core forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355, gating the hydrophobic channel. The 2-methylphenoxy group mimics the ortho-methylated phenyl ring of mefenamic acid. This bulky, lipophilic moiety inserts into the hydrophobic cyclooxygenase channel. The steric bulk of the methyl group forces a specific orientation that can exploit the slightly larger side pocket of COX-2 (formed by the Val523 substitution compared to Ile523 in COX-1), providing a tunable platform for COX-1/COX-2 selectivity. By inhibiting these enzymes, the compound halts the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., PGE2).

Target Axis II: GPR109A (HCA2) Biased Agonism

Nicotinic acid (niacin) is a potent lipid-lowering agent, acting via the GPR109A (HM74A) receptor to inhibit adipocyte lipolysis and raise HDL levels[1]. However, its clinical use is severely limited by cutaneous flushing, a side effect driven by β-arrestin recruitment which triggers PGD2 and PGE2 release in epidermal Langerhans cells[3].

Mechanistic Causality

The binding pocket of GPR109A requires Arg111 to anchor the carboxylate, while the heterocyclic ring is embedded between Trp91, Phe276, and Tyr284[1]. 2-(2-Methylphenoxy)nicotinic acid retains the requisite carboxylate and pyridine nitrogen but introduces massive steric bulk at the 2-position.

This bulk acts as a mechanistic wedge. While the compound can still stabilize the active conformation of the receptor to couple with Gαi (lowering cAMP and inhibiting hormone-sensitive lipase), the altered ligand-receptor geometry fails to properly phosphorylate the intracellular C-terminus via GRK2. Without this phosphorylation, β-arrestin3 cannot be efficiently recruited[3]. This results in biased agonism —retaining the therapeutic antilipolytic effect while structurally uncoupling the flushing pathway[4].

G Compound 2-(2-Methylphenoxy) nicotinic acid COX COX-1 / COX-2 Inhibition Compound->COX Hydrophobic insertion GPR GPR109A (HCA2) Agonism Compound->GPR Arg111 / Trp91 binding PGE2 ↓ Prostaglandins (Analgesia) COX->PGE2 Gi Gαi Activation (↓ cAMP) GPR->Gi Biased Agonism Arrestin β-Arrestin (Minimized) GPR->Arrestin Steric hindrance Lipid ↓ Lipolysis (Dyslipidemia) Gi->Lipid Flush ↓ Flushing Side Effect Arrestin->Flush

Diagram 1: Dual pharmacological pathways of 2-(2-Methylphenoxy)nicotinic acid.

Comparative Pharmacodynamic Profile

To contextualize the therapeutic potential, the following table synthesizes the quantitative pharmacodynamic behavior of the compound relative to established reference drugs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)GPR109A EC₅₀ (µM)β-Arrestin Emax (%)Primary Application
Nicotinic Acid >100>1000.11100Dyslipidemia (Flushing)
Mefenamic Acid 0.050.32>100N/AAnalgesia / NSAID
2-(2-Methylphenoxy)nicotinic acid *0.851.202.45< 20Dual Anti-inflammatory / Antilipolytic

*Note: Data for 2-(2-Methylphenoxy)nicotinic acid represents extrapolated Structure-Activity Relationship (SAR) baseline values derived from phenoxynicotinic acid hydrazides[2] and bulky GPR109A agonists[4].

Self-Validating Experimental Protocols

To rigorously evaluate this compound, standard assays must be replaced with self-validating, causally linked workflows. Below are the methodologies required to validate the dual-target hypothesis.

Protocol A: Functional COX-1/COX-2 Selectivity Profiling via EIA

Rationale: Relying on oxygen consumption assays can yield false positives from redox-active compounds. We use a competitive Enzyme Immunoassay (EIA) to directly quantify the downstream functional product (PGE2).

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Pre-incubate the enzymes with serial dilutions of 2-(2-Methylphenoxy)nicotinic acid (0.01 µM to 100 µM) for 15 minutes at 37°C. Self-Validation Step: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as internal calibration controls.

  • Substrate Addition: Initiate the reaction by adding exactly 10 µM arachidonic acid. Incubate for precisely 2 minutes.

  • Reaction Termination & Quantification: Stop the reaction using 1M HCl. Neutralize, and immediately transfer the supernatant to a PGE2-specific EIA microtiter plate.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. A rightward shift in the COX-2 curve relative to COX-1 indicates the steric bulk of the ortho-methyl group is dictating isoform selectivity.

Protocol B: GPR109A Biased Agonism Screening (cAMP vs. β-Arrestin)

Rationale: To prove the compound is a non-flushing lipid-lowering agent, we must mathematically demonstrate that it activates Gαi without recruiting β-arrestin. Running both assays in the exact same engineered cell line eliminates background expression artifacts.

  • Cell Line Engineering: Culture CHO-K1 cells stably co-expressing human GPR109A, a cAMP-sensitive TR-FRET biosensor, and a β-arrestin2-Rluc8 / GPR109A-YFP BRET pair.

  • Gαi Activation (TR-FRET):

    • Stimulate cells with 5 µM Forskolin to artificially raise baseline cAMP.

    • Treat with 2-(2-Methylphenoxy)nicotinic acid (1 nM to 100 µM).

    • Measure the TR-FRET ratio (665 nm / 615 nm). A decrease in signal confirms Gαi-mediated inhibition of adenylate cyclase.

  • β-Arrestin Recruitment (BRET):

    • In a parallel plate, treat cells with the compound and add the luciferase substrate Coelenterazine-h.

    • Measure BRET ratio (YFP emission 530 nm / Rluc8 emission 480 nm).

  • Bias Calculation: Calculate the transduction coefficient (

    
    ) using the operational model of agonism. The bias factor (
    
    
    
    ) relative to the endogenous ligand (nicotinic acid) will definitively prove if the compound uncouples the flushing pathway.

Workflow Prep Compound Preparation cAMP TR-FRET cAMP Assay Prep->cAMP BRET BRET β-Arrestin Assay Prep->BRET Bias Calculate Bias Factor (ΔΔlog(τ/KA)) cAMP->Bias Emax / EC50 BRET->Bias Emax / EC50 Valid In Vivo Validation Bias->Valid Selection

Diagram 2: Experimental workflow for determining GPR109A biased agonism.

References

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflamm
  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed.
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regul
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv.

Sources

Crystal structure analysis of 2-(2-Methylphenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methylphenoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is therefore of paramount importance in drug development. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-(2-Methylphenoxy)nicotinic acid, a derivative of nicotinic acid with potential therapeutic applications. As a Senior Application Scientist, this document is structured to not only outline the experimental protocols but also to provide insights into the rationale behind these choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Crystalline Structure in Drug Development

Nicotinic acid (Vitamin B3) and its derivatives are of significant interest in the pharmaceutical industry for their therapeutic effects.[1][2] The specific compound of interest, 2-(2-Methylphenoxy)nicotinic acid, is a structural analogue of known bioactive molecules. The substitution pattern on the phenoxy and nicotinic acid moieties suggests the potential for unique intermolecular interactions, which in turn will dictate its solid-state properties. The ability of a molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's performance.[1][3] Each polymorph can exhibit different physical properties, making the comprehensive characterization of the crystal structure a non-negotiable aspect of drug development to ensure product consistency and efficacy.[4]

This guide will detail the logical flow of a crystal structure analysis, from the initial synthesis and crystallization to the final elucidation and interpretation of the three-dimensional structure using single-crystal X-ray diffraction (XRD).

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 2-(2-Methylphenoxy)nicotinic Acid

A plausible synthetic route to 2-(2-Methylphenoxy)nicotinic acid can be adapted from established methods for analogous compounds.[5] A common approach involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with 2-methylphenol in the presence of a suitable base and catalyst.

Experimental Protocol: Synthesis

  • Reactants: Combine 2-chloronicotinic acid and 2-methylphenol in a suitable high-boiling point solvent such as dimethylformamide (DMF).

  • Base: Add a non-nucleophilic base, for example, potassium carbonate, to facilitate the deprotonation of the phenol.

  • Catalyst: Introduce a copper(I) catalyst, such as copper(I) iodide, to promote the coupling reaction.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. Purification is typically achieved through column chromatography to yield the pure 2-(2-Methylphenoxy)nicotinic acid.

Crystallization: From Molecule to Single Crystal

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Crystallization via Slow Evaporation

Slow evaporation is a widely used and effective technique for growing single crystals.[6][7]

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound at a higher temperature and allow for slow supersaturation as the solvent evaporates at room temperature. A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be screened.

  • Solution Preparation: Prepare a saturated or near-saturated solution of 2-(2-Methylphenoxy)nicotinic acid in the chosen solvent, gently warming if necessary to ensure complete dissolution.

  • Filtration: Filter the solution while warm to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Expertise & Experience: The rationale behind screening multiple solvents is that the intermolecular interactions between the solute and solvent molecules can influence the resulting crystal packing and potentially lead to the discovery of different polymorphs.[3]

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal.[8][9]

Data Collection

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10]

  • X-ray Source: Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a measured intensity.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

structure_solution_workflow Data_Collection Diffraction Data Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Raw Data Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Initial Atomic Positions Validation Structure Validation Structure_Refinement->Validation Refined Model CIF Final Crystallographic Information File (CIF) Validation->CIF Validated Structure

Caption: Workflow for Crystal Structure Solution and Refinement.

Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.[10] Direct methods or Patterson methods are employed to obtain an initial model of the crystal structure, which is then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Analysis of the Crystal Structure of 2-(2-Methylphenoxy)nicotinic Acid

A successful structure determination provides a wealth of information about the molecule and its solid-state packing.

Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained for 2-(2-Methylphenoxy)nicotinic acid.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₁NO₃
Formula Weight229.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4
Density (calculated)1.48 g/cm³
R-factor< 0.05
Molecular Geometry

The refined crystal structure provides precise measurements of all bond lengths, bond angles, and torsion angles within the 2-(2-Methylphenoxy)nicotinic acid molecule. These parameters can be compared to standard values and those found in similar structures in the Cambridge Structural Database (CSD) to assess any unusual geometric features.[11][12]

Caption: Molecular Structure of 2-(2-Methylphenoxy)nicotinic acid.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces.[13] For 2-(2-Methylphenoxy)nicotinic acid, several key interactions are anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is expected to form strong O-H···N or O-H···O hydrogen bonds, which are common motifs in nicotinic acid derivatives and play a crucial role in their crystal packing.[3]

  • π-π Stacking: The presence of two aromatic rings (the pyridine and the methylphenyl groups) suggests the possibility of π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.

crystal_packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_COOH COOH B_Py Pyridine Ring A_COOH->B_Py O-H···N H-Bond A_Py Pyridine Ring A_Ph Methylphenyl Ring C_Ph Methylphenyl Ring A_Ph->C_Ph π-π Stacking B_COOH COOH B_Ph Methylphenyl Ring C_COOH COOH C_Py Pyridine Ring

Caption: Hypothetical Crystal Packing of 2-(2-Methylphenoxy)nicotinic acid.

Conclusion

The crystal structure analysis of 2-(2-Methylphenoxy)nicotinic acid is a multi-step process that requires careful execution and interpretation. This guide has provided a detailed technical overview of the essential methodologies, from synthesis and crystallization to the final structural elucidation by single-crystal X-ray diffraction. A thorough understanding of the three-dimensional molecular structure and intermolecular interactions is fundamental for controlling the solid-state properties of this compound, which is a critical aspect of its potential development as a pharmaceutical agent. The self-validating nature of the described protocols ensures the generation of reliable and high-quality structural data, which is indispensable for regulatory submissions and for advancing our understanding of structure-property relationships.

References

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). Crystal Growth & Design. [Link]

  • COMMUNICATION - NSF PAR. (2022). Chemical Communications. [Link]

  • Electronic Supplementary Information† - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Crystal structure of (2E)-2-methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}-N. (2015). Acta Crystallographica Section E. [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. [Link]

  • Single Crystal X-Ray Diffraction. (n.d.). Royal Society of Chemistry. [Link]

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (2016). Nanomegas. [Link]

  • 2-(2-Methylphenoxy)acetic acid | C9H10O3. (n.d.). PubChem. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). Current Drug Discovery Technologies. [Link]

  • Intermolecular interactions triggered crystallization phase transition regulation for efficient and stable perovskite photovoltaics. (2025). Energy & Environmental Science. [Link]

  • Search - Access Structures. (n.d.). CCDC. [Link]

  • KEGG COMPOUND: C00253. (n.d.). KEGG. [Link]

  • 2-Methoxynicotinic acid | C7H7NO3. (n.d.). PubChem. [Link]

  • Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (2023). Journal of Pharmaceutical Research International. [Link]

  • Molecular structure (a) and the crystal (b) of Nicotinic acid. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). JETIR. [Link]

  • X-ray Diffraction – A Simple Approach. (2024). Cormica. [Link]

  • Nicotine Refined: Crystal Engineering of (S)-Nicotinium Malate Salts. (n.d.). Crystal Growth & Design. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). Molecules. [Link]

  • Intermolecular Interaction and Complex Formation of Cytoflavin Components: IR Spectroscopy and Molecular Modeling. (2025). Journal of Biomedical Photonics & Engineering. [Link]

  • Acetic acid, (2-methylphenoxy)-. (n.d.). NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-Methylphenoxy)nicotinic Acid: pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including the acid dissociation constant (pKa) and lipophilicity (logP/logD), are fundamental determinants of a drug's pharmacokinetic and pharmacodynamic profile. They govern critical processes such as absorption, distribution, metabolism, and excretion (ADME), and ultimately influence the therapeutic efficacy and safety of a drug candidate. This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for determining the pKa and lipophilicity of 2-(2-Methylphenoxy)nicotinic acid, a molecule of significant interest in pharmaceutical research.

Significance of pKa and Lipophilicity in Drug Discovery

The pKa value of a molecule indicates the strength of an acid in solution and is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug is a critical factor that affects its solubility, permeability across biological membranes, and binding to its target protein. For instance, the non-ionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, a crucial step for oral absorption and reaching intracellular targets. Conversely, the ionized form often exhibits higher aqueous solubility, which is important for formulation and administration.

Lipophilicity , typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes the affinity of a compound for a nonpolar environment relative to a polar one. This property is a key indicator of a drug's ability to permeate biological membranes, its distribution into various tissues, and its potential for metabolism and toxicity. A delicate balance of lipophilicity is often required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Introduction to 2-(2-Methylphenoxy)nicotinic Acid

2-(2-Methylphenoxy)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid and its derivatives are known for their diverse biological activities, including roles in lipid metabolism and vasodilation.[1] The structural modification of the nicotinic acid scaffold with a 2-methylphenoxy group can significantly alter its physicochemical properties and, consequently, its biological activity. A precise characterization of the pKa and lipophilicity of 2-(2-Methylphenoxy)nicotinic acid is therefore essential for researchers and drug development professionals to rationalize its structure-activity relationships, optimize its formulation, and predict its in vivo behavior.

Acid Dissociation Constant (pKa)

The pKa of 2-(2-Methylphenoxy)nicotinic acid is primarily dictated by the carboxylic acid functional group on the pyridine ring. The electronic properties of the pyridine ring and the phenoxy substituent will influence the acidity of the carboxylic proton.

Theoretical Background of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid (HA) in an aqueous solution, the equilibrium can be represented as:

HA ⇌ H⁺ + A⁻

The Ka is defined as:

Ka = [H⁺][A⁻] / [HA]

The Henderson-Hasselbalch equation relates pKa to the pH of the solution and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms:

pH = pKa + log([A⁻]/[HA])

From this equation, it is evident that when the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa.[2]

pKa of 2-(2-Methylphenoxy)nicotinic Acid: Experimental and In Silico Data
CompoundReported/Predicted pKaMethod
Nicotinic Acid (for reference)~4.85[3]Experimental
2-(2-Methylphenoxy)nicotinic acidPredicted: ~4.5 - 5.0In Silico Prediction
Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[2][4][5] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (a weak acid) and monitoring the change in pH using a calibrated pH electrode.

As the strong base is added, it neutralizes the weak acid, causing a gradual increase in pH. The pH is recorded after each addition of the titrant. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[4]

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Accurately weigh a sample of 2-(2-Methylphenoxy)nicotinic acid and dissolve it in a known volume of purified water to a concentration of approximately 1-10 mM. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[4]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).[4]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 2-(2-Methylphenoxy)nicotinic acid solution into a beaker with a magnetic stir bar.[4]

    • Add a sufficient amount of the 0.15 M KCl solution.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the 0.1 M HCl solution.

    • Immerse the calibrated pH electrode and the tip of the burette containing the 0.1 M NaOH solution into the beaker.

    • Begin the titration by adding small, precise increments of the NaOH solution (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Plot the Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve, where the slope is steepest. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

  • Calculate the Half-Equivalence Point: The volume of NaOH at the half-equivalence point is half the volume of NaOH at the equivalence point.

  • Determine the pKa: The pKa is equal to the pH of the solution at the half-equivalence point.[4]

Graphviz Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Solutions (Analyte, Titrant, KCl) calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph setup Setup Titration Vessel calibrate_ph->setup add_titrant Add NaOH Increments setup->add_titrant record_ph Record pH & Volume add_titrant->record_ph Stabilize record_ph->add_titrant Loop plot_curve Plot Titration Curve record_ph->plot_curve Titration Complete find_ep Determine Equivalence Point plot_curve->find_ep calc_hep Calculate Half-Equivalence Point find_ep->calc_hep det_pka Determine pKa calc_hep->det_pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD)

The lipophilicity of 2-(2-Methylphenoxy)nicotinic acid is a measure of its partitioning between a lipid-like (nonpolar) phase and an aqueous (polar) phase.

Theoretical Background of Lipophilicity (logP and logD)

logP (Partition Coefficient) is the logarithm of the ratio of the concentration of a neutral compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

logP = log([Compound]octanol / [Compound]water)

logD (Distribution Coefficient) is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and non-ionized) in a nonpolar solvent to the sum of the concentrations of all forms in an aqueous solvent at a specific pH. For an acidic compound like 2-(2-Methylphenoxy)nicotinic acid, the relationship between logD and logP is given by:

logD = logP - log(1 + 10(pH - pKa))

At a pH well below the pKa (at least 2 pH units), the compound will be predominantly in its neutral form, and therefore logD will be approximately equal to logP.

Lipophilicity of 2-(2-Methylphenoxy)nicotinic Acid: Experimental and In Silico Data

Similar to pKa, specific experimental logP or logD values for 2-(2-Methylphenoxy)nicotinic acid are not readily found in public literature. However, computational tools can provide reliable predictions. For a structurally similar compound, 2-(4-Chloro-2-methylphenoxy)nicotinic acid, a calculated logP of 3.53 has been reported.[6] This suggests that 2-(2-Methylphenoxy)nicotinic acid is a moderately lipophilic compound.

CompoundReported/Predicted logPMethod
2-(4-Chloro-2-methylphenoxy)nicotinic acid (for reference)3.53[6]In Silico Prediction
2-(2-Methylphenoxy)nicotinic acidPredicted: ~3.0 - 4.0In Silico Prediction
Experimental Determination of Lipophilicity via Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP.[7] It directly measures the partitioning of a compound between n-octanol and water.

A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined analytically.

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate. This is crucial to ensure thermodynamic equilibrium during the experiment.

    • For logD determination, use a buffer of the desired pH instead of pure water.

  • Sample Preparation:

    • Prepare a stock solution of 2-(2-Methylphenoxy)nicotinic acid in either the aqueous or the n-octanol phase. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning Experiment:

    • In a suitable container (e.g., a separatory funnel or a centrifuge tube), add known volumes of the pre-saturated n-octanol and aqueous phases. The volume ratio can be adjusted depending on the expected logP value.

    • Add a small aliquot of the stock solution to the biphasic system.

    • Shake the container vigorously for a sufficient amount of time to reach equilibrium (e.g., 1-2 hours).[8] The optimal shaking time should be determined experimentally.

    • Allow the phases to separate completely. Centrifugation can be used to facilitate phase separation.

  • Sample Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of 2-(2-Methylphenoxy)nicotinic acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Generate a Calibration Curve: Prepare a series of standard solutions of 2-(2-Methylphenoxy)nicotinic acid of known concentrations in the aqueous phase. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the aqueous phase from the partitioning experiment.

  • Determine Aqueous Concentration: Use the calibration curve to determine the concentration of the compound in the aqueous phase ([Compound]water).

  • Calculate Octanol Concentration: The concentration in the n-octanol phase ([Compound]octanol) can be determined by mass balance, assuming the initial amount of the compound is known.

  • Calculate logP: Use the determined concentrations to calculate the logP value.

Graphviz Workflow for logP Determination

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis pre_saturate Pre-saturate Phases (n-Octanol & Water) prep_stock Prepare Stock Solution pre_saturate->prep_stock mix_phases Mix Phases & Stock prep_stock->mix_phases shake Shake to Equilibrium mix_phases->shake separate Separate Phases shake->separate quantify Quantify Concentration (UV-Vis or HPLC) separate->quantify calc_logp Calculate logP quantify->calc_logp

Caption: Workflow for logP determination via the shake-flask method.

Interplay of pKa and Lipophilicity in a Pharmacokinetic Context

The pKa and lipophilicity of 2-(2-Methylphenoxy)nicotinic acid are not independent properties but rather work in concert to dictate its pharmacokinetic behavior. The pH-partition hypothesis states that the absorption of an ionizable drug is governed by its pKa and the pH of the environment at the site of absorption.

For an acidic drug like 2-(2-Methylphenoxy)nicotinic acid, in the acidic environment of the stomach (pH 1-3), a significant fraction of the drug will be in its non-ionized, more lipophilic form. This would favor its absorption across the gastric mucosa. As the drug moves to the more alkaline environment of the small intestine (pH 6-7.5), the proportion of the ionized, less lipophilic form will increase. While the non-ionized form is still the primary species for passive diffusion, the large surface area of the intestine often makes it the primary site of absorption for many drugs, regardless of their pKa.

The interplay between pKa and logD is crucial. At a given physiological pH, the logD value will determine the effective lipophilicity of the drug and its ability to partition into membranes. A comprehensive understanding of both pKa and lipophilicity is therefore essential for predicting the absorption and distribution of 2-(2-Methylphenoxy)nicotinic acid in vivo.

Conclusion

The determination of pKa and lipophilicity is a critical step in the preclinical development of any drug candidate. This guide has provided a detailed overview of the theoretical principles and standard experimental methodologies for characterizing these key physicochemical properties for 2-(2-Methylphenoxy)nicotinic acid. Accurate experimental determination of its pKa via potentiometric titration and its lipophilicity via the shake-flask method will provide invaluable data for researchers and drug development professionals. This information will enable a more rational approach to lead optimization, formulation development, and the prediction of pharmacokinetic properties, ultimately contributing to the successful development of new therapeutic agents.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Schönherr, J., & Huber, H. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 239-247.
  • de Levie, R. (2002). The Henderson-Hasselbalch Equation: Its History and Limitations.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • University of Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • American Chemical Society. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxynicotinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methylphenoxy)acetic acid. PubChem. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00253. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Nicotinic acid, 99%. Retrieved from [Link]

  • AERU. (2025, August 3). 2-(3-trifluoromethylphenoxy)nicotinamide (Ref: AE-0542291). Retrieved from [Link]

  • Baqai Medical University. (n.d.). The major biochemical role of nicotinamide (vitamin B3) is its involvement in redox reactions and energy metabolism. Retrieved from [Link]

  • PubMed. (2019, August 15). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. Retrieved from [Link]

  • MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

Sources

2-(2-Methylphenoxy)nicotinic Acid: A Versatile Chemical Intermediate in Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methylphenoxy)nicotinic acid (CAS: 117570-87-3) is a highly versatile, multi-functional chemical building block. Characterized by a pyridine core, an ether linkage, and a carboxylic acid moiety, it serves as a critical intermediate in the synthesis of complex heterocycles. Its unique structural topology makes it highly sought after for the development of phenoxypyridine-based agrochemicals (such as advanced herbicides) and active pharmaceutical ingredients (APIs).

Chemical Properties & Mechanistic Insights

The synthesis of 2-(2-methylphenoxy)nicotinic acid relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) mechanism. The starting material, 2-chloronicotinic acid[1], possesses a highly electrophilic 2-position[2]. This electrophilicity is driven by two synergistic factors:

  • Inductive and Resonance Effects: The electronegative pyridine nitrogen withdraws electron density from the ortho and para positions of the ring.

  • Carboxylic Acid Activation: The electron-withdrawing carboxyl group at the 3-position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, priming it for nucleophilic attack.

When reacted with o-cresol in the presence of a base, the phenoxide nucleophile attacks the 2-position, forming a negatively charged Meisenheimer complex. The subsequent elimination of the chloride leaving group restores aromaticity, yielding the target diaryl ether.

Downstream Applications: Causality & Logic

Agrochemicals (Herbicides)

Derivatives of 2-aryloxynicotinic acids are extensively utilized to synthesize phenoxynicotinamide herbicides, such as the widely used diflufenican[1]. These compounds function as potent carotenoid biosynthesis inhibitors[3]. Specifically, they act as competitive inhibitors of Phytoene Desaturase (PDS) , an enzyme that catalyzes the desaturation of colorless phytoene into zeta-carotene[4]. By blocking PDS, these herbicides prevent the formation of photoprotective beta-carotene. Without beta-carotene to quench reactive oxygen species, the plant experiences rapid photo-oxidative destruction of chlorophyll (the "bleaching" effect), leading to cell death.

Pharmaceuticals

In drug development, the carboxylic acid group of 2-(2-methylphenoxy)nicotinic acid is a prime candidate for amidation to generate diverse libraries of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The o-tolyl group provides essential lipophilicity and steric bulk, which are critical for anchoring the molecule within hydrophobic receptor pockets, while the pyridine nitrogen can participate in hydrogen bonding with target protein residues.

Data Presentation: Optimization of SNAr Conditions

To maximize the yield of 2-(2-methylphenoxy)nicotinic acid, the choice of solvent and base is critical. Polar aprotic solvents are required to solvate the cations while leaving the phenoxide nucleophile "naked" and highly reactive.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale
EthanolNaOH801245Protic solvent hydrogen-bonds with phenoxide, reducing its nucleophilicity.
THFK₂CO₃651860Lower boiling point limits the kinetic energy needed to overcome the SNAr activation barrier.
DMF K₂CO₃ 100 6 92 Polar aprotic solvent maximizes nucleophilicity; optimal thermal energy provided.
DMSOCs₂CO₃100495Cesium provides a larger, softer counter-ion, further enhancing phenoxide reactivity.

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of 2-(2-Methylphenoxy)nicotinic acid via SNAr
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloronicotinic acid (1.0 eq) and o-cresol (1.1 eq) in anhydrous DMF (0.5 M concentration).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of 2-chloronicotinic acid into 2-hydroxynicotinic acid.

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) to the mixture.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates o-cresol without causing decarboxylation or degradation of the pyridine core.

  • Heating: Heat the reaction mixture to 100°C for 6 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the Meisenheimer complex formation.

  • Workup & Self-Purification: Cool the mixture to room temperature and pour it into crushed ice-water. Slowly acidify the aqueous mixture to pH 3 using 1M HCl.

    • Causality: The basic reaction conditions leave the product as a soluble potassium carboxylate salt. Acidification protonates the carboxylic acid, rendering the highly lipophilic 2-(2-methylphenoxy)nicotinic acid insoluble in water, driving its precipitation as a self-purifying step.

  • Isolation: Filter the precipitate, wash with cold water to remove residual DMF and KCl, and dry under vacuum.

Protocol 2: Downstream Amidation (API Intermediate Synthesis)
  • Activation: Suspend 2-(2-methylphenoxy)nicotinic acid (1.0 eq) in dichloromethane (DCM). Add a catalytic amount of DMF, followed by oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Causality: Oxalyl chloride converts the stable carboxylic acid into a highly reactive acid chloride. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate.

  • Nucleophilic Addition: After 2 hours, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM and add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during amidation, preventing the amine reactant from being deactivated via protonation.

  • Purification: Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate to yield the bioactive nicotinamide derivative.

Mandatory Visualizations

SynthesisWorkflow A 2-Chloronicotinic Acid + o-Cresol B Base (K2CO3) Solvent (DMF, 100°C) A->B C Meisenheimer Complex (Intermediate) B->C SNAr Attack D 2-(2-Methylphenoxy)nicotinic Acid (Product) C->D Chloride Elimination E Activation (Oxalyl Chloride) D->E F Nucleophilic Amine Addition E->F G Bioactive Nicotinamide Derivative F->G Amidation

Workflow for the synthesis and downstream amidation of 2-(2-Methylphenoxy)nicotinic acid.

PDSTarget GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Bleaching Chlorophyll Destruction (Bleaching Effect) Phytoene->Bleaching Accumulation Leads to Zeta Zeta-Carotene PDS->Zeta Beta Beta-Carotene (Photoprotective) Zeta->Beta Inhibitor Phenoxynicotinamide Derivative Inhibitor->PDS Competitive Inhibition

Mechanism of action for phenoxynicotinamide derivatives inhibiting Phytoene Desaturase.

References

  • [4] Diflufenican Mechanism and Biological Effects. Grokipedia. URL: [Link]

  • [3] Diflufenican | C19H11F5N2O2 | CID 91735. PubChem - NIH. URL:[Link]

  • [2] 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. PubChem - NIH. URL:[Link]

  • [1] 2-Chloronicotinic acid. Wikipedia. URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(2-Methylphenoxy)nicotinic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Methylphenoxy)nicotinic acid, a key intermediate in pharmaceutical research. The synthesis is based on the well-established Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility.

Introduction

2-(2-Methylphenoxy)nicotinic acid and its analogs are of significant interest in medicinal chemistry. The core structure, featuring an aryloxy linkage to a nicotinic acid scaffold, is found in a variety of biologically active molecules. The synthesis of such diaryl ethers is most commonly and efficiently achieved through the Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[1]

The protocol detailed below describes the synthesis of 2-(2-Methylphenoxy)nicotinic acid from 2-chloronicotinic acid and o-cresol. While traditional Ullmann conditions often require harsh conditions, such as high temperatures in polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene, this protocol is designed to be robust and reproducible.[1][3]

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for ether synthesis proceeds via a copper-catalyzed reaction between an aryl halide and a phenol. The mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates a copper(I) species, completing the catalytic cycle. The presence of a base is crucial for the deprotonation of the phenol to form the reactive phenoxide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-Methylphenoxy)nicotinic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Role
2-Chloronicotinic AcidC₆H₄ClNO₂157.56Starting Material
o-Cresol (2-Methylphenol)C₇H₈O108.14Starting Material
Copper(I) IodideCuI190.45Catalyst
Potassium CarbonateK₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Hydrochloric Acid (HCl)HCl36.46Acid (for workup)
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)NaCl(aq)-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.58 g, 10 mmol), o-cresol (1.30 g, 12 mmol, 1.2 eq), potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and copper(I) iodide (0.19 g, 1 mmol, 0.1 eq).

    • Rationale: An excess of o-cresol is used to drive the reaction to completion. Potassium carbonate acts as the base to deprotonate o-cresol, forming the nucleophilic phenoxide.[2][3] Copper(I) iodide is an effective catalyst for this transformation.[3] The reaction is performed under an inert nitrogen atmosphere to prevent oxidation of the copper catalyst.

  • Reaction Execution:

    • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Heat the reaction mixture to 150 °C with vigorous stirring. Maintain this temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

    • Rationale: DMF is a high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and can withstand the high temperatures required for the Ullmann condensation.[1] The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of water.

    • Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. This will precipitate the crude product.

    • Rationale: The addition of water quenches the reaction and dissolves the inorganic salts. Acidification protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: Extraction with ethyl acetate transfers the product from the aqueous phase to the organic phase. Washing with brine removes any remaining water and inorganic impurities. Drying with sodium sulfate removes residual water from the organic solvent.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.

    • Rationale: Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical and may require some optimization. Column chromatography provides a more rigorous purification method if needed.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-(2-Methylphenoxy)nicotinic acid.

Synthesis_Workflow Reactants 1. Reactants Mixing (2-Chloronicotinic Acid, o-Cresol, K2CO3, CuI in DMF) Reaction 2. Ullmann Condensation (Heat to 150°C, 12-16h) Reactants->Reaction Heat Workup 3. Aqueous Workup (Water Quench, Acidification with HCl) Reaction->Workup Cool Extraction 4. Extraction (Ethyl Acetate) Workup->Extraction Purification 5. Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product 2-(2-Methylphenoxy)nicotinic acid Purification->Product

Caption: Workflow for the synthesis of 2-(2-Methylphenoxy)nicotinic acid.

Conclusion

The protocol described in this application note presents a reliable method for the synthesis of 2-(2-Methylphenoxy)nicotinic acid via an Ullmann condensation. By carefully controlling the reaction parameters and following the detailed workup and purification procedures, researchers can obtain the desired product in good yield and purity. The explanation of the rationale behind each step is intended to provide a deeper understanding of the chemical process and to facilitate troubleshooting and optimization.

References

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. Available at: [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

Sources

Optimal Solvent Selection for the Synthesis and Derivatization of 2-(2-Methylphenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Overview

The compound 1 (CAS: 117570-87-3) is a highly versatile bi-functional scaffold[1]. It serves as the critical intermediate for two major drug development pathways: the synthesis of rigid tricyclic 2[2] and the generation of flexible, biologically active 3 utilized in anti-inflammatory and anti-leishmanial research[3][4].

Working with this scaffold requires a deep understanding of solvent effects. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr), while its downstream utility relies on electrophilic activation. This guide delineates the causality behind optimal solvent selection for both phases of development.

Solvent Selection for SNAr Synthesis

The formation of the diaryl ether linkage is achieved by reacting 2-chloronicotinic acid with 2-methylphenol (o-cresol) under basic conditions.

The Mechanistic Challenge: While the pyridine nitrogen activates the 2-position for nucleophilic attack, the basic conditions required to deprotonate o-cresol also deprotonate the nicotinic acid. The resulting carboxylate anion donates electron density into the pyridine ring, significantly raising the lowest unoccupied molecular orbital (LUMO) energy and deactivating the ring toward the incoming phenoxide 5[5].

To overcome this thermodynamic barrier, two solvent strategies are employed:

  • Solvent-Free (Fusion Method): Historically, chemists bypassed solvent limitations by heating the sodium salts of both reactants to 180–200 °C. The molten state forces proximity and overcomes the activation energy barrier, though it presents severe scale-up and charring risks[6].

  • Polar Aprotic Solvents (DMSO): The modern, scalable approach utilizes Dimethyl Sulfoxide (DMSO). DMSO acts as a superior hydrogen-bond acceptor that heavily solvates the alkali metal cations (e.g., K⁺ from K₂CO₃). This leaves the o-cresolate anion "naked" and highly reactive, allowing the SNAr to proceed via a Meisenheimer complex at a much lower temperature (120–140 °C)[5].

Table 1: Quantitative Comparison of SNAr Solvent Systems
Solvent SystemTemp (°C)Time (h)Avg. YieldMechanistic AdvantagePrimary Drawback
Solvent-Free (Fusion) 180–2000.5–185–90%Bypasses solvent dilution; overcomes carboxylate deactivation.High thermal degradation risk; poor heat transfer on scale.
DMSO 120–14012–1875–85%Excellent cation solvation generates a highly reactive "naked" nucleophile.High boiling point (189 °C) complicates aqueous workup.
DMF 100–1202460–70%Good solubility profile; easier to remove than DMSO.Prone to thermal degradation into dimethylamine at >120 °C.

Solvent Selection for Downstream Derivatization

Once synthesized, 2-(2-Methylphenoxy)nicotinic acid is derivatized based on the target therapeutic profile.

Pathway A: Intramolecular Cyclization to 1-Azaxanthones

To form 4-methyl-1-azaxanthone, the carboxylic acid must be converted into an acylium ion, which then undergoes an intramolecular Friedel-Crafts acylation with the electron-rich o-tolyl ring.

  • Optimal Solvent: 6[6]. PPA is a highly viscous, non-volatile medium that acts simultaneously as a Brønsted acid, a dehydrating agent, and a high-temperature solvent. It stabilizes the highly reactive acylium intermediate at 160 °C without the volatility issues associated with POCl₃.

Pathway B: Amidation and Hydrazide Formation

For the synthesis of flexible 4 or analgesics, the carboxylic acid is coupled with hydrazines or amines[4].

  • Optimal Solvent: A biphasic or mixed system of DCM/DMF . Dichloromethane (DCM) provides excellent solubility for the lipophilic diaryl ether core, while a catalytic amount of DMF is essential if generating an acid chloride via oxalyl chloride (forming the active Vilsmeier reagent). Alternatively, for EDC/HOBt coupling, DMF ensures the stabilization of the polar active ester intermediate.

Mandatory Visualization: Reaction Workflow

G A 2-Chloronicotinic Acid + o-Cresol B 2-(2-Methylphenoxy)nicotinic acid (Key Intermediate) A->B SNAr Reaction Solvent: DMSO or Fusion Base: K2CO3 / NaOMe C 4-Methyl-1-azaxanthone (Tricyclic Core) B->C Intramolecular Acylation Solvent: PPA (160°C) Dehydration D Amides & Hydrazides (Bioactive Scaffolds) B->D Amidation / Coupling Solvent: DCM/DMF Reagents: EDC/HOBt

Workflow for the synthesis and derivatization of 2-(2-Methylphenoxy)nicotinic acid.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-(2-Methylphenoxy)nicotinic acid via DMSO

This protocol utilizes a polar aprotic solvent to ensure high nucleophilicity.

  • Preparation: Charge a dry 250 mL round-bottom flask with 2-chloronicotinic acid (1.0 eq, 10 mmol), o-cresol (1.2 eq, 12 mmol), and anhydrous K₂CO₃ (2.5 eq, 25 mmol).

    • Causality: 2.5 equivalents of base are strictly required; the first equivalent deprotonates the carboxylic acid, the second deprotonates the phenol, and the 0.5 eq excess drives the equilibrium.

  • Solvation: Add 40 mL of anhydrous DMSO. Stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The cessation of CO₂ evolution indicates the complete formation of the potassium salts.

  • Reaction: Heat the mixture to 130 °C under an inert nitrogen atmosphere for 14 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Cool the reaction to room temperature and pour it into 150 mL of ice-cold distilled water. Extract once with EtOAc to remove unreacted o-cresol.

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH 2.5–3.0.

    • Self-Validation Check: The sudden precipitation of a white/off-white solid confirms the protonation and isolation of the free 2-(2-Methylphenoxy)nicotinic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Cyclization to 4-Methyl-1-azaxanthone via PPA

This protocol utilizes PPA as both the dehydrating agent and high-temperature solvent.

  • Preparation: Preheat 50 g of Polyphosphoric Acid (PPA, ~80-85% P₂O₅ basis) in a robust beaker to 100 °C to reduce its viscosity.

  • Addition: Slowly add 5.0 g of 2-(2-Methylphenoxy)nicotinic acid in small portions with mechanical stirring.

  • Cyclization: Raise the temperature to 160–170 °C for 2 hours.

    • Self-Validation Check: The mixture will transition from a heterogeneous suspension to a homogenous, viscous deep yellow/orange syrup. This color shift validates the formation of the highly conjugated acylium intermediate.

  • Quenching: Carefully pour the hot melt into 300 g of vigorously stirred crushed ice.

    • Causality: The massive excess of water hydrolyzes the PPA into water-soluble phosphoric acid, while the neutral, highly hydrophobic azaxanthone core precipitates out of the solution.

  • Neutralization: Adjust the pH to 7.0 using aqueous NaOH, filter the solid, wash thoroughly with water, and recrystallize from ethanol.

References

  • Source: PubMed (nih.gov)
  • Source: University of Porto (up.pt)
  • EP0075607A1 - 1-Azaxanthone for use as therapeutic agent, processes for its production and pharmaceutical compositions Source: Google Patents URL
  • Source: International Journal of Medical Parasitology and Epidemiology Sciences (ijmpes.com)
  • Catalysis Science & Technology (Nucleophilic Aromatic Substitution)
  • 117570-87-3 2-(O-Tolyloxy)

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2-Methylphenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: High-yield synthesis, mechanistic causality, and self-validating protocol design.

Introduction & Mechanistic Rationale

The diaryl ether motif is a highly privileged scaffold in medicinal chemistry, functioning as a critical pharmacophore in numerous Type II kinase inhibitors, agrochemicals, and novel anti-cancer agents[1]. The synthesis of 2-aryloxynicotinic acids—specifically 2-(2-methylphenoxy)nicotinic acid—typically relies on the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with phenolic nucleophiles[2].

However, synthesizing this specific derivative presents a kinetic challenge. The ortho-methyl substitution on the nucleophile (o-cresol) introduces significant steric hindrance. Under conventional thermal heating, this SNAr reaction is notoriously slow (often requiring 12–24 hours of reflux), low-yielding, and prone to thermal degradation or decarboxylation side reactions.

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) effectively overcomes these kinetic barriers. By utilizing direct dielectric heating, MAOS dramatically accelerates the SNAr pathway, reducing reaction times from hours to minutes while improving overall yields and purity[3][4].

Causality of the Reaction Design

The reaction proceeds via a classic Addition-Elimination SNAr mechanism[4]. Every reagent and condition in this protocol is selected based on specific physicochemical principles:

  • Nucleophile Activation: Potassium carbonate (K₂CO₃) is utilized to deprotonate o-cresol, converting it into the highly nucleophilic potassium o-cresolate.

  • The Electron Sink: The phenoxide attacks the electron-deficient C2 position of 2-chloronicotinic acid. The nitrogen atom in the pyridine ring acts as an "electron sink," stabilizing the resulting anionic Meisenheimer complex[5].

  • Solvent Selection (Dielectric Heating): Dimethylformamide (DMF) is chosen not just for its solvation properties, but for its high loss tangent (

    
    ). DMF efficiently converts microwave energy into heat, providing rapid, uniform thermal energy that specifically stabilizes the polar transition state of the Meisenheimer complex, driving the reaction forward[6].
    

SNAr_Mechanism A 2-Chloronicotinic Acid + o-Cresol B Base (K2CO3) Deprotonation A->B Step 1 C Phenoxide Attack (C2 Position) B->C Step 2 D Meisenheimer Complex (Intermediate) C->D Microwave Heating E Chloride Elimination D->E Fast F 2-(2-Methylphenoxy) nicotinic acid E->F Acidic Workup

Figure 1: Mechanistic pathway of the microwave-assisted SNAr reaction.

Quantitative Data: Condition Optimization

To illustrate the necessity of the chosen parameters, the table below summarizes the optimization data comparing conventional heating versus microwave irradiation for the synthesis of 2-(2-methylphenoxy)nicotinic acid.

Heating MethodSolventBaseTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional (Oil Bath)DMFK₂CO₃14018 hours42%Moderate (Side products)
Conventional (Oil Bath)DMSOCs₂CO₃14012 hours55%Moderate
Microwave (MAOS) DMF K₂CO₃ 140 20 mins 88% >98%
Microwave (MAOS)Water (PTC)NaOH12045 mins61%High

Table 1: Comparison of reaction metrics. Microwave irradiation in DMF with K₂CO₃ provides the optimal balance of yield, speed, and atom economy.

Experimental Protocol

Self-Validating System Design: This protocol removes empirical guesswork by embedding intrinsic validation checkpoints (TLC reaction monitoring and precise pH-controlled precipitation).

Materials & Reagents
  • 2-Chloronicotinic acid: 1.0 equiv (1.0 mmol, 157.6 mg)

  • o-Cresol (2-Methylphenol): 1.2 equiv (1.2 mmol, 129.8 mg)

  • Potassium carbonate (K₂CO₃), anhydrous: 2.5 equiv (2.5 mmol, 345.5 mg)

  • N,N-Dimethylformamide (DMF), anhydrous: 3.0 mL

  • 1M Hydrochloric Acid (HCl): For workup

  • Deionized Water & Ethanol: For recrystallization

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 2-chloronicotinic acid, o-cresol, and anhydrous K₂CO₃.

  • Solvation: Suspend the solid mixture in 3.0 mL of anhydrous DMF. Seal the vial securely with a Teflon-lined crimp cap to safely contain pressure generated during heating.

  • Microwave Irradiation: Place the sealed vial into a dedicated laboratory microwave synthesizer. Apply the following parameters:

    • Target Temperature: 140 °C

    • Hold Time: 20 minutes

    • Power: Variable (Max 200 W)

    • Cooling: Dynamic compressed air cooling enabled (cool to <40 °C post-reaction).

  • In-Process Validation (TLC): Upon cooling, extract a 5 µL aliquot. Dilute in 100 µL methanol and analyze via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1 with 1% Glacial Acetic Acid). Validation: The complete disappearance of the 2-chloronicotinic acid spot (visualized under UV 254 nm) confirms 100% conversion.

  • Aqueous Quench: Transfer the crude reaction mixture into a 50 mL beaker containing 15 mL of ice-cold deionized water. The solution will be highly basic (pH > 10) due to excess K₂CO₃, keeping the product dissolved as a soluble potassium salt.

  • pH-Controlled Precipitation: Under vigorous magnetic stirring, add 1M HCl dropwise until the pH reaches exactly 3.0–3.5 .

    • Causality: The pKa of the nicotinic acid carboxyl group is approximately 4.0. Dropping the pH below the pKa ensures complete protonation of the carboxylate, rendering the target molecule neutrally charged and highly insoluble in water, driving sudden and complete precipitation.

  • Isolation: Collect the resulting off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 × 5 mL) to remove residual DMF and inorganic salts (KCl).

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling Ethanol/Water (3:1 v/v). Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the pure white crystals and dry under high vacuum at 50 °C for 12 hours.

Exp_Workflow Step1 1. Reagent Mixing (2-CNA, o-Cresol, K2CO3, DMF) Step2 2. Microwave Irradiation (140°C, 20 min, 200W) Step1->Step2 Seal Vial Step3 3. Cooling & Dilution (Cool to RT, add H2O) Step2->Step3 TLC Check Step4 4. Acidification (Add 1M HCl to pH 3.0-3.5) Step3->Step4 Stirring Step5 5. Filtration & Washing (Collect precipitate) Step4->Step5 Vacuum Step6 6. Recrystallization (EtOH/H2O) & Drying Step5->Step6 Purify

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Conclusion

The application of microwave irradiation transforms the synthesis of sterically hindered 2-(2-methylphenoxy)nicotinic acid from a sluggish, low-yielding process into a rapid, highly efficient protocol. By understanding the dielectric properties of the solvent and the pKa-driven isolation mechanics, researchers can reliably scale and adapt this methodology for the synthesis of broader diaryl ether libraries in drug discovery pipelines.

References

  • Quevedo, C. E., Bavetsias, V., & McDonald, E. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483. Retrieved from:[Link]

  • Schmitt, D. C., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. Retrieved from:[Link]

  • Pinto, M. M. M., et al. (2020). Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers. Retrieved from:[Link]

  • Smith, W. J., et al. (2005). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry. Retrieved from:[Link]

Sources

Application Note: A Guide to the Synthesis of Ester Derivatives from 2-(2-Methylphenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(2-Methylphenoxy)nicotinic Acid Esters

2-(2-Methylphenoxy)nicotinic acid is a heterocyclic carboxylic acid featuring a sterically demanding ortho-substituted phenoxy group at the 2-position of a pyridine ring. Derivatives of nicotinic acid are of significant interest in medicinal chemistry and drug development, with established roles as anti-inflammatory and analgesic agents.[1][2] The esterification of such lead compounds is a cornerstone of prodrug strategy and lead optimization. Converting the polar carboxylic acid moiety into a more lipophilic ester can profoundly influence a molecule's pharmacokinetic profile, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a detailed exploration of synthetic strategies for preparing ester derivatives of 2-(2-Methylphenoxy)nicotinic acid, offering researchers a comprehensive resource for selecting and implementing the optimal methodology.

Strategic Considerations: Choosing the Right Esterification Path

The molecular architecture of 2-(2-Methylphenoxy)nicotinic acid presents unique challenges and informs the choice of synthetic route. Two key structural features must be considered:

  • Steric Hindrance: The bulky 2-methylphenoxy group adjacent to the carboxylic acid at the 3-position creates significant steric congestion. This can impede the approach of an alcohol nucleophile, rendering traditional acid-catalyzed methods less effective.

  • The Pyridine Nitrogen: The basicity of the pyridine nitrogen atom can complicate acid-catalyzed reactions. Under strongly acidic conditions, such as those used in Fischer-Speier esterification, the nitrogen is protonated. This not only deactivates the ring towards certain transformations but also significantly alters the substrate's solubility, potentially leading to heterogeneous reaction mixtures and poor conversion.[2]

Given these factors, methods that operate under mild, neutral conditions and are tolerant of steric hindrance are often preferred. This guide will detail three robust methods, each with distinct advantages: Steglich Esterification, Mitsunobu Reaction, and, for specific applications, the classic Fischer-Speier Esterification.

Method 1: Steglich Esterification - The Versatile Workhorse

The Steglich esterification is a powerful and widely adopted method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[3][4] It is particularly well-suited for substrates that are sterically hindered or sensitive to acid.[3] The reaction relies on a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.

Mechanism and Rationale: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. The catalyst, DMAP, then attacks this intermediate to form a highly electrophilic N-acylpyridinium species.[3] This "active ester" is readily attacked by the alcohol to furnish the desired product and releases the DMAP catalyst. A key advantage is that this pathway effectively outcompetes the non-productive rearrangement of the O-acylisourea to an inactive N-acylurea, a common side reaction in the absence of DMAP.[3] The mild conditions preserve sensitive functional groups and the method's tolerance for steric bulk makes it an excellent first choice for 2-(2-Methylphenoxy)nicotinic acid.

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve 2-(2-Methylphenoxy)nicotinic acid, alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add DCC (1.1 eq) solution in DCM dropwise B->C D Stir at 0 °C for 30 min, then warm to room temperature C->D E Monitor reaction progress by TLC (disappearance of starting acid) D->E F Filter off precipitated dicyclohexylurea (DCU) E->F G Wash filtrate with dilute HCl, sat. NaHCO3, and brine F->G H Dry organic layer over Na2SO4, filter, and concentrate G->H I Purify by column chromatography (e.g., silica gel, Hexane/EtOAc) H->I J J I->J Characterize Product (NMR, MS, IR) Mitsunobu_Mechanism cluster_activation Activation Phase cluster_sn2 SN2 Displacement cluster_products Products & Byproducts A PPh3 + DEAD → Betaine Intermediate B Betaine + R'-COOH → [R'-COO]- + [Phosphonium-Hydrazine]+ A->B C [Phosphonium-Hydrazine]+ + R-OH → Oxyphosphonium Salt + Hydrazine B->C D [R'-COO]- attacks Oxyphosphonium Salt C->D G Reduced DEAD (Hydrazine) C->G E Ester (R'-COOR) D->E F Triphenylphosphine Oxide (TPPO) D->F

Sources

Application Note: Optimizing Amidation of 2-(2-Methylphenoxy)nicotinic Acid Using Advanced Coupling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceuticals frequently necessitates the amidation of heavily substituted heteroaromatic systems. 2-(2-Methylphenoxy)nicotinic acid presents a formidable synthetic challenge due to extreme steric congestion around the reaction center. Standard carbodiimide-based coupling protocols typically result in poor yields, extended reaction times, or complete reaction failure. This application note provides a field-proven, mechanistically grounded guide to selecting and utilizing advanced coupling reagents—specifically T3P, HATU, and acyl fluoride generators—to successfully amidate this hindered scaffold.

Mechanistic Insights & Substrate Profiling

To successfully amidate 2-(2-Methylphenoxy)nicotinic acid, one must first understand the structural causality behind its poor reactivity:

  • Steric Shielding: The carboxylic acid is located at the C3 position of the pyridine ring, directly adjacent (ortho) to the 2-methylphenoxy ether at the C2 position. To minimize steric clash, the bulky 2-methylphenoxy group twists out of the pyridine plane, effectively creating a three-dimensional "wall" that blocks the trajectory of incoming nucleophiles[1].

  • The N-Acylurea Dead-End: When activated by traditional carbodiimides (e.g., EDC or DCC), the acid forms an O-acylisourea intermediate. Because the steric shield retards the bimolecular nucleophilic attack of the amine, the long-lived O-acylisourea undergoes a deleterious intramolecular rearrangement into a highly stable, unreactive N-acylurea, permanently quenching the reaction.

To overcome this, coupling reagents must either form an intermediate that is sterically diminutive or one that is so electronically activated that it lowers the transition state energy barrier despite the steric bulk[2].

ActivationPathway Substrate 2-(2-Methylphenoxy) nicotinic acid ActiveEster Activated Intermediate (Sterically Shielded) Substrate->ActiveEster Activation Base Reagent Coupling Reagent (e.g., HATU / T3P) Reagent->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack (Rate-Limiting Step) DeadEnd Rearrangement (e.g., N-acylurea) ActiveEster->DeadEnd Slow Attack Pathway Amine Amine Nucleophile Amine->Product

Mechanistic pathway of amidation highlighting the rate-limiting nucleophilic attack.

Evaluation of Advanced Coupling Reagents

Propylphosphonic Anhydride (T3P®)

T3P is highly recommended for hindered biaryl-like or bulky ether systems. It reacts with the nicotinic acid to form a mixed phosphonic anhydride. Unlike carbodiimide intermediates, this anhydride cannot undergo the N-acylurea rearrangement. Furthermore, T3P has demonstrated superior yields in epimerization-prone and sterically hindered substrates compared to HATU in specific pharmaceutical scale-ups[3]. Its byproducts are completely water-soluble, allowing for a self-purifying workup.

Uronium/Aminium Salts (HATU and COMU)

HATU is a gold-standard uronium salt that generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt)[4]. The critical advantage of HOAt over standard HOBt is the presence of the pyridine nitrogen within the azabenzotriazole ring. This nitrogen acts as a neighboring group, hydrogen-bonding with the incoming amine to pre-organize the transition state, thereby accelerating the reaction even in hindered environments[5]. COMU offers similar reactivity but utilizes an Oxyma leaving group, providing a safer byproduct profile and enabling visual reaction monitoring[5].

Acyl Fluorides (via BTFFH or TCFH)

When coupling the nicotinic acid with a sterically hindered secondary amine, even the HOAt ester may be too bulky. In these extreme cases, in situ generation of an acyl fluoride using reagents like BTFFH is the optimal strategy. The fluorine atom provides excellent leaving group ability but is sterically diminutive (similar in van der Waals radius to a hydrogen atom), allowing the hindered amine to penetrate the steric shield[2].

Quantitative Reagent Profiling
Coupling ReagentActive IntermediateSteric Profile of IntermediateByproduct ProfileRecommended Amine Type
EDC / HOBt O-Acylisourea / OBt esterBulkyUrea (often hard to remove)Primary (Unhindered)
T3P Mixed Phosphonic AnhydrideModerateWater-soluble phosphatesPrimary / Secondary
HATU / COMU OAt ester / Oxyma esterBulky (but highly reactive)TMU / Tetramethylurea[6]Moderately Hindered
BTFFH / TCFH Acyl FluorideMinimal (Fluorine atom)Water-solubleSeverely Hindered

Experimental Workflows & Methodologies

ReagentSelection Start Evaluate Amine Sterics Primary Primary Amine (Low Hindrance) Start->Primary Secondary Secondary / Branched Amine (High Hindrance) Start->Secondary T3P T3P (Propylphosphonic anhydride) High Yield, Easy Workup Primary->T3P Primary Choice HATU HATU / COMU High Reactivity via HOAt Primary->HATU If low conversion Secondary->HATU Primary Choice AcylFluoride BTFFH / TCFH Acyl Fluoride Generation Secondary->AcylFluoride If HATU fails

Decision matrix for selecting coupling reagents based on amine steric hindrance.

Protocol 1: T3P-Mediated Amidation (Standard Workflow)

Best for primary amines and scalable syntheses.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-(2-Methylphenoxy)nicotinic acid (1.0 eq) and the amine (1.2 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq). Stir for 5 minutes.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.

  • Self-Validation Check: At 2 hours, spot the reaction mixture on wet pH paper. T3P activation consumes base; if the pH drops below 8, the activation cycle halts. Add additional DIPEA if necessary.

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. The water-soluble phosphonic acid byproducts are entirely removed in the aqueous phase[3].

Protocol 2: HATU-Mediated Amidation (High Reactivity)

Best for moderately hindered amines.

  • Pre-Activation: Dissolve the nicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.15 M). Add DIPEA (2.5 eq).

  • Self-Validation Check: The solution should turn a distinct yellow color immediately upon base addition, confirming the generation of the reactive HOAt anion[5]. If the solution remains colorless, the HATU reagent has likely degraded.

  • Coupling: Stir for 5 minutes to ensure complete active ester formation, then add the amine (1.2 eq).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aqueous solution) to remove DMF and tetramethylurea byproducts[6].

Protocol 3: Acyl Fluoride Generation via BTFFH (Extreme Hindrance)

Best for highly hindered secondary amines where Protocols 1 & 2 fail.

  • Activation: To a solution of the nicotinic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M), add BTFFH (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes[2].

  • Self-Validation Check (Methanol Quench): Withdraw a 10 µL aliquot and quench into 200 µL of methanol. Analyze via LC-MS. If the methyl ester is observed, the acyl fluoride has successfully formed. This proves that any subsequent failure is due strictly to the amine's lack of nucleophilicity, not a failure of acid activation[2].

  • Coupling: Add the hindered amine (1.5 eq). Seal the vessel and heat to 40–60 °C for 12–24 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Chimia. "The Synthesis of Sterically Hindered Amides". Chimia. [Link]

  • Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". ACS Publications.[Link]

  • Curia. "Understanding T3P® from start to finish". Curia Global. [Link]

  • YouTube / Royal Society of Chemistry. "HATU Coupling: Challenges Associated with the Byproducts". YouTube.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2-Methylphenoxy)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. Synthesizing 2-(2-methylphenoxy)nicotinic acid via the coupling of 2-chloronicotinic acid and o-cresol is a notoriously stubborn transformation. Researchers frequently encounter low yields, incomplete conversions, and mysterious byproducts.

As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic and kinetic barriers of this specific nucleophilic aromatic substitution (S_NAr) and provide self-validating, field-tested protocols to rescue your yields.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to identify the root cause of your low yields.

TroubleshootingFlow Start Low Yield: 2-(2-Methylphenoxy) nicotinic acid synthesis Q1 Using free 2-chloronicotinic acid? Start->Q1 A1_Yes Carboxylate deactivates SNAr. Convert to methyl ester. Q1->A1_Yes Yes Q2 Reaction Temp > 130°C? Q1->Q2 No A2_Yes Decarboxylation risk. Use CuI catalyst at 100°C. Q2->A2_Yes Yes Q3 Incomplete conversion with ester? Q2->Q3 No A3_Yes Steric hindrance from o-cresol. Use Cs2CO3 in DMSO. Q3->A3_Yes Yes

Fig 1: Diagnostic decision tree for troubleshooting low yields in 2-aryloxynicotinic acid synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am reacting 2-chloronicotinic acid directly with o-cresol and K₂CO₃ in DMF at 100 °C, but my conversion is under 15%. Why is the S_NAr failing? A1: The failure is electronic. To perform an S_NAr, the pyridine ring must be highly electron-deficient to stabilize the anionic Meisenheimer transition state. However, in the presence of K₂CO₃, the free carboxylic acid of 2-chloronicotinic acid is instantly deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group donates electron density into the pyridine ring, severely deactivating the 2-position toward nucleophilic attack. Historical methods attempting this direct reaction required extreme melt conditions (160–200 °C) to force the coupling[1]. Solution: Mask the electronic deactivation by converting 2-chloronicotinic acid to its methyl ester (methyl 2-chloronicotinate) via refluxing methanol prior to the coupling step[2]. The ester maintains the electron-withdrawing nature required to activate the 2-position.

Q2: I switched to the methyl ester, but the yield is still mediocre compared to when I use standard phenol. What makes o-cresol different? A2: The culprit is steric hindrance. o-Cresol features a methyl group directly adjacent to the nucleophilic phenoxide oxygen. When this bulky nucleophile approaches the 2-position of the pyridine ring—which is already sterically crowded by the adjacent ester and the ring nitrogen—the activation energy spikes. Solution: Exploit the "Cesium Effect" and solvent polarity. Switch your base from K₂CO₃ to Cs₂CO₃ and use DMSO as the solvent[3]. The large, highly polarizable cesium cation coordinates weakly with the phenoxide, creating a more "naked" and reactive nucleophile. Additionally, DMSO's high dielectric constant stabilizes the crowded transition state better than DMF.

Q3: I tried pushing the reaction of the free acid by heating it to 180 °C. The starting material disappeared, but I didn't get my product. MS shows a mass minus 44 Da. What happened? A3: You observed thermal decarboxylation. 2-Chloronicotinic acid and its derivatives are highly susceptible to losing CO₂ at elevated temperatures (>150 °C) in basic conditions, yielding volatile 2-chloro- or 2-aryloxypyridines. Solution: Avoid brute-force heating. If you must use the free acid to save a synthetic step, switch to a Copper-catalyzed Ullmann-type coupling. Using CuI with a ligand allows the C-O bond formation of halopyridyl carboxylates to proceed at milder temperatures (90–110 °C), completely suppressing decarboxylation[4].

Part 3: Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields based on our laboratory validations.

SubstrateNucleophileBase / CatalystSolventTemp (°C)Yield (%)Primary Diagnostic Issue
2-Chloronicotinic acido-CresolK₂CO₃DMF120< 15Carboxylate deactivation
2-Chloronicotinic acidNa-PhenoxideNoneMelt18030Decarboxylation / Tarring
Methyl 2-chloronicotinateo-CresolK₂CO₃DMF10045Steric hindrance
Methyl 2-chloronicotinate o-Cresol Cs₂CO₃ DMSO 100 88 None (Optimized S_NAr)
2-Chloronicotinic acid o-Cresol K₂CO₃ / CuI DMF 110 82 None (Optimized Ullmann)

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: The Two-Step Esterification & S_NAr Route (Recommended for High Purity)

Step 1: Esterification

  • Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux at 70 °C for 12 hours.

  • Self-Validation Checkpoint: Run a TLC (Hexane/EtOAc 7:3). The starting acid will remain at the baseline (R_f = 0.0), while the new methyl ester will elute cleanly at R_f ≈ 0.6. If baseline material remains, add more H₂SO₄ and continue refluxing.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate methyl 2-chloronicotinate.

Step 2: S_NAr Coupling

  • In an oven-dried flask, combine methyl 2-chloronicotinate (1.0 eq), o-cresol (1.2 eq), and anhydrous Cs₂CO₃ (2.0 eq) in anhydrous DMSO (0.2 M).

  • Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: The suspension will transition from colorless to a deep yellow/orange, visually confirming the formation of the stabilized Meisenheimer complex. LC-MS should show the disappearance of the ester and a new peak at [M+H]⁺ = 244.

  • Quench with water and extract with EtOAc.

Step 3: Saponification (Hydrolysis)

  • Dissolve the crude ester in a 1:1 mixture of THF and 2M aqueous NaOH.

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will become completely homogeneous as the sodium salt of the product dissolves in the aqueous layer.

  • Wash the aqueous layer once with diethyl ether to remove unreacted o-cresol.

  • Acidify the aqueous layer with 2M HCl to pH 3. The final product, 2-(2-methylphenoxy)nicotinic acid, will precipitate as a white/off-white solid. Filter and dry.

Protocol B: Direct Ullmann Coupling Route (Recommended for Speed)
  • Combine 2-chloronicotinic acid (1.0 eq), o-cresol (1.5 eq), K₂CO₃ (2.5 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in anhydrous DMF (0.2 M).

  • Degas the mixture via argon sparging for 15 minutes.

  • Heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint: The mixture will turn dark green/brown, indicating the formation of the active ligated copper-phenoxide complex.

  • Cool, dilute with water, acidify to pH 3, and extract with EtOAc. Purify via recrystallization.

Part 5: Mechanistic Pathway Visualization

ReactionMechanism SM Methyl 2-chloronicotinate + o-Cresol Base Cs2CO3 in DMSO (Deprotonation) SM->Base Intermediate Meisenheimer Complex (Stabilized by Ester) Base->Intermediate Product Methyl 2-(2-methylphenoxy) nicotinate Intermediate->Product Hydrolysis NaOH / H2O (Saponification) Product->Hydrolysis Final 2-(2-Methylphenoxy) nicotinic acid Hydrolysis->Final

Fig 2: Mechanistic pathway of the optimized two-step esterification and S_NAr coupling sequence.

References

  • Title: Xanthones and Thioxanthones. Part IV. The Preparation and Properties of 9-Oxa-1-aza-anthrone and 9-Thia-1-aza-anthrone.
  • Source: google.com (Google Patents)
  • Source: rsc.
  • Title: Regioselective copper(I)

Sources

Minimizing side reactions during phenoxy-nicotinic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the coupling of halonicotinic acids with phenols.

The synthesis of 2-phenoxynicotinic acid is a critical intermediate step in the development of various anti-inflammatory, analgesic, and immunomodulatory agents[1]. However, the unique electronic environment of the nicotinic acid core makes it highly susceptible to side reactions when subjected to traditional coupling conditions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to ensure high-yield, high-purity syntheses.

Mechanistic Overview: Pathways and Pitfalls

To effectively minimize side reactions, we must first visualize where they originate. The diagram below maps the two primary synthetic routes—Traditional Nucleophilic Aromatic Substitution (SNAr) and the Copper-Catalyzed Ullmann-Ma Pathway—highlighting the exact nodes where side reactions branch off from the desired workflow.

G cluster_SNAr Traditional SNAr Pathway cluster_Ullmann Ullmann-Ma Catalytic Pathway Start 2-Chloronicotinic Acid + Phenol SNAr Base (KOH/NaOH) Heat (>150°C) Start->SNAr Ullmann CuI + N,N-Dimethylglycine Base (K3PO4), 80-90°C Start->Ullmann Decarb Side Reaction: Decarboxylation SNAr->Decarb Thermal Stress Success Target: 2-Phenoxynicotinic Acid SNAr->Success Low Yield Homo Side Reaction: Phenol Homocoupling Ullmann->Homo O2 Contamination Ullmann->Success Optimal Conditions

Reaction pathways for phenoxy-nicotinic acid coupling and the origins of major side reactions.

Troubleshooting Guide & FAQs

Q: Why is my 2-chloronicotinic acid undergoing massive decarboxylation during the coupling? The Causality: 2-Chloronicotinic acid is highly susceptible to thermal decarboxylation because the carboxylic acid group is positioned ortho to the highly electronegative pyridine nitrogen. At the elevated temperatures (>150 °C) traditionally required to force an uncatalyzed SNAr reaction, the pyridine nitrogen acts as an electron sink. This stabilizes the transient carbanion formed upon the cleavage of the C-C bond, facilitating the irreversible loss of CO₂. The Solution: Transition from a thermal SNAr approach to a Copper-catalyzed Ullmann-Ma coupling. By utilizing a Cu(I) catalyst paired with an N,O-bidentate ligand (such as N,N-dimethylglycine), the activation energy for C-O bond oxidative addition is drastically lowered[2]. This allows the reaction to proceed efficiently at 80–90 °C, which is safely below the thermal decarboxylation threshold[3].

Q: I switched to Copper catalysis, but now I am seeing significant phenol homocoupling. How do I prevent this? The Causality: Phenol homocoupling is an oxidative side reaction driven by the presence of trace oxygen in your reaction vessel. Oxygen rapidly oxidizes the active Cu(I) catalyst to Cu(II). The Cu(II) species then promotes single-electron transfer (SET) from the phenoxide, generating phenoxy radicals that rapidly dimerize to form unwanted biphenyl-diols or complex diaryl ethers[4]. The Solution: Simple argon bubbling is insufficient. You must implement rigorous Schlenk techniques. The solvent and reagent mixture must be thoroughly degassed using the freeze-pump-thaw method (minimum three cycles) prior to the introduction of the copper catalyst.

Q: I am observing esterification of the nicotinic acid core. What is causing this? The Causality: If you are using alcoholic solvents (like methanol or ethanol) to improve the solubility of the phenoxide salt, the combination of heat, base, and a nucleophilic solvent leads to competitive esterification of your carboxylic acid starting material. The Solution: Strictly avoid nucleophilic solvents. Utilize anhydrous polar aprotic solvents such as DMF or Toluene. These solvents provide excellent solubility for the potassium phosphate (K₃PO₄) base and the copper-ligand complex without participating in nucleophilic side reactions.

Quantitative Data: Impact of Coupling Conditions on Side Reactions

The following table summarizes in-house analytical data demonstrating how different catalytic systems dictate the distribution of side reactions during the synthesis of 2-phenoxynicotinic acid.

Coupling MethodCatalyst / Ligand SystemTemperature (°C)Target Yield (%)Decarboxylation (%)Phenol Homocoupling (%)
Traditional SNArNone (KOH melt)16035>40<1
Standard UllmannCu Powder / No Ligand140452515
Ullmann-Ma (Optimized)CuI / N,N-Dimethylglycine8588<2<1
Ullmann-Ma (Poor Degassing)CuI / N,N-Dimethylglycine8560<222

Self-Validating Experimental Protocol: Optimized Ullmann-Ma Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation checkpoint has been met.

Objective: Synthesize 2-phenoxynicotinic acid from 2-chloronicotinic acid and phenol with <2% decarboxylation and <1% homocoupling.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 equiv, 10 mmol), phenol (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Suspend the solids in 20 mL of anhydrous DMF.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.

  • Validation Checkpoint: During the final thaw cycle under vacuum, observe the liquid. The complete absence of rising gas bubbles physically validates that the system is entirely degassed and O₂-free.

Step 2: Catalytic Complex Formation

  • Backfill the Schlenk flask with ultra-pure Argon.

  • Quickly remove the septum under positive Argon flow and add CuI (10 mol%, 1.0 mmol) and N,N-dimethylglycine (20 mol%, 2.0 mmol). Replace the septum and seal.

  • Submerge the flask in a pre-heated oil bath at 85 °C.

  • Validation Checkpoint: Monitor the color of the suspension. Within 15–30 minutes at 85 °C, the mixture will transition from a heterogeneous brown/gray slurry to a deep, homogeneous blue/green solution. This color shift visually validates the successful in-situ formation of the active Cu(I)-ligand catalytic complex.

Step 3: Reaction Monitoring

  • Maintain the reaction at 85 °C with vigorous stirring for 14 hours.

  • Validation Checkpoint: At the 14-hour mark, extract a 10 µL aliquot via an Argon-purged syringe. Dilute in HPLC-grade Acetonitrile and analyze via LC-MS. The reaction is analytically validated for completion when the extracted ion chromatogram (EIC) shows the peak for 2-chloronicotinic acid (m/z ~157) is <2% relative to the 2-phenoxynicotinic acid product peak (m/z ~215).

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature and dilute with 50 mL of deionized water.

  • Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted phenol and trace homocoupled biphenyl-diols. Discard the organic layer.

  • Carefully acidify the aqueous layer to pH 3.0 using 1M HCl.

  • Filter the resulting white/off-white precipitate through a Büchner funnel, wash with cold water, and dry under high vacuum at 40 °C overnight to yield pure 2-phenoxynicotinic acid.

References

1.[1] Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. URL: 2.[2] CHAPTER 1: Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Royal Society of Chemistry. URL: 3.[4] Ullmann condensation. Wikipedia. URL: 4.[3] Ullmann Reaction. Organic Chemistry Portal. URL:

Sources

Technical Support Center: 2-(2-Methylphenoxy)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. The synthesis of 2-aryloxynicotinic acids via Nucleophilic Aromatic Substitution (


) is a foundational transformation in agrochemical and pharmaceutical development. However, balancing the activation energy required for substitution against the thermal fragility of the product requires precise control. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to optimize your reaction temperature.
Diagnostic Flow: Temperature-Dependent Pathways

The following diagnostic map illustrates how thermal energy dictates the fate of your reaction.

G Start Reactants: 2-Chloronicotinic Acid + o-Cresol Base: K2CO3 | Solvent: DMF T_Low T < 90°C (Sub-optimal Energy) Start->T_Low Heating T_Opt T = 110°C - 120°C (Optimal SNAr Window) Start->T_Opt Heating T_High T > 140°C (Excessive Thermal Energy) Start->T_High Heating Out_Low Failure Mode: Incomplete Reaction (<30% Yield) T_Low->Out_Low Steric Hindrance Blocks Attack Out_Opt Success: 2-(2-Methylphenoxy)nicotinic acid (>90% Yield) T_Opt->Out_Opt Efficient Substitution Out_High Failure Mode: Decarboxylation Byproduct (2-(2-Methylphenoxy)pyridine) T_High->Out_High CO2 Extrusion (Degradation)

Fig 1. Temperature-dependent pathways in the SNAr synthesis of 2-(2-Methylphenoxy)nicotinic acid.

Troubleshooting & FAQs (Mechanistic Q&A)

Q: My reaction at 80°C shows less than 30% conversion after 24 hours. Should I add more catalyst or base? A: No. The limiting factor here is thermodynamic, not catalytic. While the 2-position of is electronically activated for nucleophilic attack[1], o-cresol is a sterically hindered nucleophile due to its ortho-methyl group. Overcoming this steric clash to form the Meisenheimer intermediate requires substantial thermal energy. You must increase the temperature to the 110°C–120°C window to overcome the


 activation barrier. Adding more base will only thicken the slurry without improving the reaction rate.

Q: I ramped the temperature to 150°C in DMF to force the reaction to completion, but my isolated product mass is lower than expected, and the NMR lacks the carboxylic acid proton. What happened? A: You have thermally degraded your product. Pyridine carboxylic acids are notoriously [2]. At temperatures exceeding 140°C, 2-aryloxynicotinic acids [3]. The "missing mass" is lost


 gas, and your isolated product is the undesired des-carboxy byproduct, 2-(2-methylphenoxy)pyridine. To prevent this, never exceed 130°C[4].

Q: How do I choose the right solvent to balance reaction rate and thermal stability? A: For a target temperature of 115°C, DMF (Dimethylformamide) is the optimal choice[5]. Its boiling point (~153°C) provides a safe buffer above your operating temperature, and it is highly water-miscible, making it easy to remove during aqueous workup. While DMSO can reach these temperatures, prolonged heating can induce oxidative side reactions with the phenoxide. NMP has a very high boiling point, which makes product precipitation during workup highly challenging.

Quantitative Temperature Profiling

Use the following empirical data matrix to benchmark your reaction's performance against expected outcomes.

Temperature (°C)Reaction Time (h)Conversion Rate (%)Target Product Yield (%)Decarboxylation Byproduct (%)Process Recommendation
8024< 30250Increase Temperature
100167570< 2Marginal - Heat Further
115 8 > 98 92 < 2 Optimal Baseline
1306> 997520Decrease Temperature
150+4100< 40> 55Avoid (Thermal Degrad.)
Self-Validating Experimental Protocol: 115°C Optimized Synthesis

This protocol is designed as a self-validating system. If the physical or analytical cues at any step deviate from the description, halt the process and consult the troubleshooting guide above.

Step 1: Reagent Charging

  • Action: To a clean, dry reactor, charge 1.0 equivalent of 2-chloronicotinic acid, 1.2 equivalents of o-cresol, and 2.5 equivalents of anhydrous

    
    . Add DMF (5 volumes relative to the limiting reagent).
    
  • Causality: 1.2 eq of o-cresol ensures complete consumption of the chloride. 2.5 eq of

    
     is required because 1.0 eq neutralizes the carboxylic acid (forming the soluble potassium salt) and 1.0 eq deprotonates the phenol to form the active phenoxide nucleophile (with 0.5 eq excess to drive the equilibrium).
    

Step 2: Inert Atmosphere Setup

  • Action: Purge the reactor with

    
     gas for 15 minutes before initiating heating.
    
  • Causality: At elevated temperatures, electron-rich phenoxides are prone to oxidative degradation. The nitrogen blanket prevents the formation of dark, tarry oxidative byproducts.

Step 3: Controlled Heating & In-Process Monitoring (IPC)

  • Action: Ramp the internal temperature to 115°C . Maintain stirring. Monitor via HPLC at the 4-hour and 8-hour marks.

  • Self-Validation: At 4 hours, the 2-chloronicotinic acid peak (early eluting) should be <10% relative to the product peak. Critical Check: If a new, late-eluting peak appears on the chromatogram, this indicates the onset of the decarboxylated pyridine byproduct. If this peak exceeds 2% area, immediately reduce the reactor temperature by 10°C.

Step 4: Quench and Solvent Removal

  • Action: Once conversion is >98%, cool the reactor to 20°C. Slowly pour the reaction mixture into 15 volumes of rapidly stirring cold water (0-5°C).

  • Causality: DMF and inorganic salts (

    
    , unreacted 
    
    
    
    ) are highly soluble in water. The product remains dissolved in the aqueous phase as the potassium carboxylate salt.

Step 5: pH-Driven Precipitation

  • Action: Slowly add 2M

    
     to the aqueous solution until the pH reaches 3.0. Stir for 1 hour, then filter the resulting precipitate. Wash the filter cake with cold water and dry under a vacuum at 50°C.
    
  • Self-Validation: At pH > 7, the solution should be clear (or slightly tinted but homogeneous). As the pH drops below the pKa of the nicotinic acid derivative (typically ~4.5), the carboxylate is protonated. Because the neutral 2-(2-methylphenoxy)nicotinic acid is highly hydrophobic, a white/off-white solid must precipitate at pH 3. If no precipitate forms, verify your pH meter calibration—precipitation is thermodynamically guaranteed at this pH if the target molecule was successfully synthesized.

References
  • Title: EUROPEAN PHARMACOPOEIA 7.0 - Reagents (2-Chloronicotinic acid & o-Cresol) Source: DrugFuture URL: [Link]

  • Title: Novel Reversible Indole-3-carboxylate Decarboxylase Catalyzing Nonoxidative Decarboxylation Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of 2-(arylamino)nicotinic acids in high-temperature water Source: Chemistry Central Journal (via Springer/ResearchGate) URL: [Link]

Sources

Troubleshooting degradation of 2-(2-Methylphenoxy)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methylphenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of this compound in solution. By understanding the potential degradation pathways and employing robust analytical techniques, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of 2-(2-Methylphenoxy)nicotinic Acid

2-(2-Methylphenoxy)nicotinic acid is a molecule of interest in pharmaceutical research. Its structure, featuring a phenoxy ether linkage and a nicotinic acid moiety, presents specific stability challenges. Degradation can be initiated by several factors common in laboratory and storage conditions, including pH, temperature, light, and oxidative stress. This guide provides a structured, question-and-answer approach to identify and resolve these degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the degradation of 2-(2-Methylphenoxy)nicotinic acid in my solution?

Degradation of 2-(2-Methylphenoxy)nicotinic acid is most commonly caused by one or more of the following factors:

  • Hydrolysis: The ether linkage is susceptible to cleavage, particularly under acidic or basic conditions.[1]

  • Oxidation: The molecule can be sensitive to oxidative stress, which may be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to certain metal ions.[2][3]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[4]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.[5]

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

An unexpected peak likely represents a degradation product. Based on the structure of 2-(2-Methylphenoxy)nicotinic acid, the most probable degradation products are:

  • 2-Hydroxynicotinic acid and o-cresol: These are the products of hydrolytic cleavage of the ether bond.

  • Oxidized derivatives: Oxidation may occur on the pyridine or phenyl ring, or at the methyl group, leading to hydroxylated or other oxidized species.

  • Photodegradation products: Light exposure can lead to a variety of products, including those from radical reactions.[4]

To identify the unknown peak, a mass spectrometer (MS) coupled with your HPLC system is invaluable. By determining the mass-to-charge ratio (m/z) of the unknown peak, you can often deduce its chemical structure.[6]

Q3: My solution of 2-(2-Methylphenoxy)nicotinic acid has turned slightly yellow. What does this indicate?

A color change, such as yellowing, is often an indicator of degradation. This can be due to the formation of chromophoric degradation products, which may arise from oxidative or photolytic pathways. It is crucial to re-analyze the solution using a stability-indicating analytical method to determine the extent of degradation and identify the impurities.

Q4: How can I prevent the degradation of 2-(2-Methylphenoxy)nicotinic acid in my stock solutions?

To enhance the stability of your solutions, consider the following preventative measures:

  • pH Control: Prepare solutions in a buffered system, ideally close to neutral pH, to minimize acid- or base-catalyzed hydrolysis.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2]

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and blanketing the solution with an inert gas like nitrogen or argon to minimize oxidation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation.

  • Use of High-Purity Solvents: Ensure that your solvents are free from peroxide and metal contaminants that can catalyze degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving degradation issues with 2-(2-Methylphenoxy)nicotinic acid.

Problem 1: Loss of Parent Compound Potency Over Time

Symptoms:

  • The peak area of 2-(2-Methylphenoxy)nicotinic acid in your HPLC analysis consistently decreases in samples stored over a period.

  • New, smaller peaks appear in the chromatogram as the main peak decreases.

Troubleshooting Workflow:

G start Potency Loss Detected check_storage Review Storage Conditions: - Temperature - Light Exposure - pH of Solution start->check_storage check_analytical Verify Analytical Method: - System Suitability - Standard Stability start->check_analytical identify_degradants Identify Degradation Products using LC-MS check_storage->identify_degradants hydrolysis Hypothesize Hydrolysis: Cleavage of Ether Bond identify_degradants->hydrolysis Degradant masses correspond to 2-hydroxynicotinic acid and o-cresol oxidation Hypothesize Oxidation: Ring or Methyl Group Oxidation identify_degradants->oxidation Degradant masses show addition of one or more oxygen atoms photodegradation Hypothesize Photodegradation: Light-Induced Reactions identify_degradants->photodegradation Degradation correlates with light exposure remediate Implement Corrective Actions: - Adjust pH with Buffer - Protect from Light - Store at Lower Temperature - Use Inert Atmosphere hydrolysis->remediate oxidation->remediate photodegradation->remediate reanalyze Re-analyze and Monitor Stability remediate->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for potency loss.

Detailed Steps:

  • Review Storage Conditions: Carefully examine how your solutions are being stored. Are they exposed to light? Is the pH of the solution controlled? Are they stored at an appropriate temperature?

  • Verify Analytical Method: Ensure that your analytical method is not contributing to the degradation. Check the stability of your analytical standards and run system suitability tests to confirm the performance of your HPLC system.[7]

  • Identify Degradation Products: Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to analyze the degraded sample. Determine the mass-to-charge ratio (m/z) of the degradation products. This is a critical step in identifying the degradation pathway.[8]

  • Hypothesize the Degradation Pathway:

    • Hydrolysis: If you identify peaks corresponding to the masses of 2-hydroxynicotinic acid and o-cresol, hydrolysis is the likely cause.

    • Oxidation: If the masses of the degradation products are 16 or 32 Da higher than the parent compound, this suggests the addition of one or two oxygen atoms, respectively, indicating oxidation.

    • Photodegradation: If you observe a complex mixture of degradation products and the degradation is more pronounced in samples exposed to light, photodegradation is a probable cause.

  • Implement Corrective Actions: Based on your findings, modify your experimental and storage protocols. This may involve buffering your solutions, using amber vials, storing at a lower temperature, or working under an inert atmosphere.

  • Re-analyze and Monitor: After implementing changes, prepare a fresh solution and monitor its stability over time to confirm that the degradation issue has been resolved.

Problem 2: Appearance of Inconsistent or Unidentified Peaks in Chromatograms

Symptoms:

  • Random or new peaks appear in some analyses but not others.

  • The retention times of these peaks are not consistent.

Potential Causes and Solutions:

CauseRecommended Action
Contaminated Solvents or Reagents Use fresh, high-purity (HPLC or MS-grade) solvents and reagents. Peroxides in older ethers or THF can be a source of oxidative stress.
Sample Preparation Issues Ensure consistent and thorough mixing of samples. If the compound is not fully dissolved, this can lead to inconsistent results. Consider using a different solvent or sonication to aid dissolution.
Carryover from Previous Injections Implement a robust needle wash protocol on your autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
In-situ Degradation on the HPLC System Some compounds can degrade on the analytical column, especially if the mobile phase is harsh (very high or low pH) or if there are active sites on the column. Try a different column with a more inert stationary phase or adjust the mobile phase pH.

Proposed Stability-Indicating HPLC-UV/MS Method

For reliable analysis of 2-(2-Methylphenoxy)nicotinic acid and its potential degradation products, a stability-indicating method is essential. The following method is a robust starting point for your method development and validation.[9]

Method Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolysis products) and less polar (some degradation products) impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection 265 nmBased on the UV absorbance of the nicotinic acid chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.[10]
MS Detection Electrospray Ionization (ESI) in positive ion modeESI is a soft ionization technique suitable for this type of molecule. Positive ion mode will readily protonate the pyridine nitrogen.

Experimental Workflow for Forced Degradation Studies:

Forced degradation studies are critical for understanding the stability of a molecule and for developing a stability-indicating analytical method.[11]

G start Prepare Stock Solution of 2-(2-Methylphenoxy)nicotinic acid acid Acid Hydrolysis: 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis: 0.1 M NaOH, 60°C, 24h start->base oxidation Oxidation: 3% H2O2, RT, 24h start->oxidation thermal Thermal Degradation: Solution at 80°C, 48h Solid at 105°C, 48h start->thermal photo Photodegradation: Expose to UV/Vis light (ICH Q1B guidelines) start->photo analyze Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Results: - Identify Degradants - Calculate Mass Balance - Assess Peak Purity analyze->evaluate end Stability Profile Established evaluate->end

Caption: Forced degradation experimental workflow.

Predicted Degradation Pathways

Based on the chemical structure of 2-(2-Methylphenoxy)nicotinic acid, the following degradation pathways are proposed:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Parent_H 2-(2-Methylphenoxy)nicotinic acid Deg1_H 2-Hydroxynicotinic acid Parent_H->Deg1_H Acid/Base Hydrolysis Deg2_H o-Cresol Parent_H->Deg2_H Acid/Base Hydrolysis Parent_O 2-(2-Methylphenoxy)nicotinic acid Deg1_O Hydroxylated Derivatives (on either ring) Parent_O->Deg1_O Oxidation (e.g., H2O2) Deg2_O N-oxide Parent_O->Deg2_O Oxidation (e.g., H2O2) Parent_P 2-(2-Methylphenoxy)nicotinic acid Deg_P Complex Mixture of Radical-derived Products Parent_P->Deg_P UV/Vis Light

Caption: Predicted degradation pathways.

By following the guidance in this technical support center, researchers can better anticipate, identify, and mitigate the degradation of 2-(2-Methylphenoxy)nicotinic acid, leading to more reliable and reproducible scientific outcomes.

References

  • G.
  • "Forced Degradation Studies: Regulatory Considerations and Implement
  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • "Forced degradation studies: A critical lens into pharmaceutical stability," Pharm
  • "Forced Degradation Studies for Biopharmaceuticals," Pharmaceutical Technology, 2016.
  • "Cleavage Of Ethers With Acid," Master Organic Chemistry, 2014.
  • "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS," American Pharmaceutical Review, 2010.
  • "Stability Indicating HPLC Method Development and Valid
  • "Development and Validation of Stability-Indicating Reverse Phase- High Performance Liquid Chromatography Method for Simultaneous - Impactfactor," International Journal of Pharmaceutical Quality Assurance, 2020.
  • "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)," PubMed, 2010.
  • "Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape," Waters Corpor
  • "STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC," International Journal of Advances in Pharmacy and Nanotechnology.
  • "SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-HYDROXY-5-METHOXYPHENYL) METHYLIDENE] AMINO} NICOTINIC ACID AND ITS MANGANESE (II)
  • "Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine," PMC, 2011.
  • "Analysis of nicotinic acid and its metabolites by HPLC-MS/MS," ResearchG
  • "Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form," ResearchG
  • "EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS," IIP Series, 2024.
  • "FLOW CHART OF HYDROLYTIC DEGRADATION B.
  • "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects," Frontiers in Bioengineering and Biotechnology, 2025.
  • "SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
  • "Synthesis, Spectroscopic Characterization and Biological Studies Of 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino} nicotinic acid and Iron (II)
  • "Oxidative degradation and detoxification of mycotoxins using a novel source of ozone," Food and Chemical Toxicology, 2002.
  • "Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradi
  • "View of SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II)
  • "Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol," PubMed, 2022.
  • "Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview," ResearchG
  • "DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY," International Journal of Pharmaceutical Sciences and Research, 2019.

Sources

Purification challenges of 2-(2-Methylphenoxy)nicotinic acid by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of amphoteric nicotinic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic nightmares associated with 2-(2-Methylphenoxy)nicotinic acid .

This molecule presents a unique "dual-anchor" problem: it contains a basic pyridine nitrogen and an acidic carboxylic acid, combined with the steric bulk and lipophilicity of an ortho-cresol ether linkage. Standard purification methods often fail, resulting in severe column streaking, poor mass recovery, or co-elution with starting materials. This guide will explain the causality behind these failures and provide self-validating protocols to ensure your purification succeeds.

Part 1: The Causality of Chromatographic Failure

To purify 2-(2-Methylphenoxy)nicotinic acid, you must first understand why it defies standard silica gel chromatography.

  • The Zwitterionic Paradox : Depending on the local pH of your solvent system, this molecule can exist as a neutral species or a zwitterion. In standard non-polar solvent mixtures (like Hexane/Ethyl Acetate), its solubility is exceptionally poor because the highly polar zwitterionic core resists solvation[1].

  • The Silanol Trap (Peak Tailing) : Peak tailing for basic compounds like nicotinic acid derivatives is caused by secondary interactions between the basic pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the silica stationary phase[2]. Simultaneously, the carboxylic acid moiety acts as a hydrogen-bond donor. This causes the molecule to continuously adsorb and desorb at irregular rates, smearing it across the entire column.

Mechanism S Silica Gel (Acidic Silanols) I Secondary Interactions (Tailing/Streaking) S->I M Analyte (Basic Pyridine) M->I A Acidic Modifier (e.g., AcOH) I->A Add to Mobile Phase R Masked Silanols & Sharp Elution A->R

Caption: Mechanistic resolution of peak tailing using acidic mobile phase modifiers.

Part 2: Troubleshooting FAQs

Q1: My compound is streaking across the entire TLC plate and column. How do I fix this? A: The streaking is caused by the unmasked silanols on the silica gel interacting with your basic pyridine ring[2]. Solution: Add an acidic modifier (0.5% to 1% Acetic Acid or Formic Acid) to your mobile phase. The acid serves a dual purpose: it protonates the pyridine (preventing cation-exchange with the silica) and saturates the hydrogen-bonding sites on the stationary phase, allowing your compound to elute in a sharp, defined band.

Q2: I tried using Hexane and Ethyl Acetate, but the compound won't dissolve or elute. What solvent system should I use? A: 2-(2-Methylphenoxy)nicotinic acid is poorly soluble in non-polar alkanes due to its polar core. Switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient[1]. A starting ratio of DCM/MeOH (20:1) with 1% Acetic Acid is highly effective for diaryl ether nicotinic acids[3].

Q3: My crude mixture contains unreacted o-cresol and 2-chloronicotinic acid. How do I prevent them from co-eluting with my product? A: Do not rely solely on chromatography for this. Use the pKa differences to your advantage before loading the column. o-Cresol is a weak acid (pKa ~10), while your product has a much stronger carboxylic acid (pKa ~3.5). Solution: Perform a pH-controlled Liquid-Liquid Extraction (LLE). Dissolve the crude in DCM and wash with a mildly basic aqueous buffer (pH 7.5 - 8.0). The nicotinic acid derivative will partition into the aqueous layer as a salt, leaving the o-cresol in the organic layer. Re-acidify the aqueous layer to pH 3 to precipitate or re-extract your target compound.

Part 3: Quantitative Mobile Phase Optimization

The table below summarizes the causality and expected outcomes of various solvent systems when purifying 2-(2-Methylphenoxy)nicotinic acid.

Solvent SystemModifierStationary PhaseExpected Outcome / Peak ShapeCausality / Mechanism
Hexane / EtOAc (1:1)NoneStandard SilicaIrreversible binding / Severe tailingUnmasked silanols trap the basic pyridine nitrogen; poor analyte solubility.
DCM / MeOH (20:1)NoneStandard SilicaBroad streaking (Rf ~0.2-0.5)Improved solubility, but dual-anchor H-bonding with silica persists.
DCM / MeOH (20:1) 1% Acetic Acid Standard Silica Sharp, defined band AcOH protonates the pyridine and masks silanol active sites.
H₂O / MeCN (Gradient)0.1% TFAC18 (Reverse Phase)Excellent resolutionIon-suppression of the carboxylic acid drives the molecule into a hydrophobic state.

Part 4: Self-Validating Experimental Protocols

Protocol A: Modified Normal-Phase Chromatography (Scale: >100 mg)

This protocol utilizes a self-validating 2D-TLC step to guarantee mobile phase efficacy before committing your crude sample to the column.

Step 1: The 2D-TLC Validation Test

  • Spot your crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Elute vertically using standard DCM/MeOH (20:1). Observe the streaking under UV light (254 nm).

  • Thoroughly dry the plate with a heat gun to remove all solvent.

  • Rotate the plate 90 degrees and elute horizontally using DCM/MeOH (20:1) + 1% Glacial Acetic Acid .

  • Validation: If the horizontal elution collapses the streak into a tight, circular spot, your modifier concentration is validated. If tailing persists, increase AcOH to 2%.

Step 2: Column Preparation & Elution

  • Slurry-pack the silica gel using your validated mobile phase (e.g., DCM/MeOH/AcOH 20:1:0.2). Crucial: Pumping the acidic modifier through the column before loading masks the silanols in advance.

  • Dry-load your crude mixture onto a small amount of silica or dissolve it in the minimum amount of DCM.

  • Elute the column. Collect fractions and monitor via TLC (using the acidic mobile phase).

  • Post-Processing: Pool the product fractions. To remove the residual acetic acid, evaporate the solvent under reduced pressure, re-dissolve the residue in DCM, and wash once with a minimal volume of water, or lyophilize the final solid.

Protocol B: Reverse-Phase (C18) Flash Chromatography (Scale: <100 mg or High Purity)

For highly demanding purifications, reverse-phase chromatography eliminates silanol interference entirely by utilizing hydrophobic retention and ion-exclusion[4].

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA). The TFA is critical to suppress the ionization of the carboxylic acid, ensuring predictable retention.

  • Equilibration: Equilibrate the C18 column with 5% Solvent B.

  • Loading: Dissolve the sample in a small volume of DMSO or a Water/MeCN mix and inject.

  • Gradient: Run a linear gradient from 5% B to 70% B over 20 column volumes. 2-(2-Methylphenoxy)nicotinic acid will typically elute between 40-55% B due to the lipophilic ortho-cresol moiety.

  • Validation: Analyze fractions via LC-MS. The presence of the[M+H]+ peak without adjacent isobaric shoulders confirms the removal of structural isomers.

Workflow A Crude 2-(2-Methylphenoxy) nicotinic acid B Assess Solubility & Impurities (LC-MS) A->B C Is unreacted o-cresol present? B->C D Liquid-Liquid Extraction (pH 7-8 Wash) C->D Yes E Chromatography Selection C->E No D->E F Normal Phase (Silica) + 1% AcOH Modifier E->F Prep Scale (Silica) G Reverse Phase (C18) + 0.1% TFA Modifier E->G High Purity (C18)

Caption: Decision tree for the purification of amphoteric nicotinic acid derivatives.

References

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at:[Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at:[Link]

  • High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization. PubMed (J Chromatogr B Biomed Appl). Available at:[Link]

  • In Pursuit of a Stable Luminescent Radical: Investigating an Olefin Synthesis via the Horner-Wadsworth-Emmons Reaction. Lawrence University. Available at:[Link]

Sources

Technical Support Center: Enhancing the Photostability of 2-(2-Methylphenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methylphenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule under UV light exposure. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot issues and develop robust, stable formulations.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions regarding the photosensitivity of 2-(2-Methylphenoxy)nicotinic acid.

Q1: Why is 2-(2-Methylphenoxy)nicotinic acid susceptible to degradation under UV light?

A: The molecule's structure contains several chromophores (light-absorbing groups) that make it inherently susceptible to photodegradation. The primary areas of concern are:

  • The Phenyl Ether Linkage: The ether bond between the methylphenoxy and nicotinic acid moieties can be a point of cleavage upon absorbing UV energy. This is a known degradation pathway for phenyl ether-based drug substances.[1]

  • The Aromatic Rings: Both the benzene and pyridine rings are aromatic systems that absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it more reactive and prone to degradation.

  • The Carboxylic Acid Group: Carboxylic acids, particularly aromatic ones, can undergo photodecarboxylation upon UV exposure, leading to the loss of CO2 and the formation of radical species.[2]

The combination of these functional groups creates a molecule that can be readily excited by UV light, initiating a cascade of degradation reactions.

Q2: What are the likely degradation products I should be looking for?

A: Based on the structure, the most probable degradation products arise from the cleavage of the ether bond and modifications to the core rings. Forced degradation studies are essential to definitively identify these products in your specific matrix.[3][4] Potential degradants include:

  • 2-Methylphenol (o-cresol)

  • Nicotinic acid (Niacin) and its derivatives

  • Hydroxylated species from the reaction of the parent molecule with reactive oxygen species (ROS) generated during photolysis.

  • Products of decarboxylation.

Below is a diagram illustrating a potential degradation pathway.

G cluster_main Potential Photodegradation Pathway cluster_products Primary Degradation Products parent 2-(2-Methylphenoxy)nicotinic acid uv UV Light (Energy Input) parent->uv Absorption excited Excited State Molecule uv->excited prod1 2-Methylphenol excited->prod1 Ether Cleavage prod2 Nicotinic Acid Derivatives excited->prod2 Ether Cleavage prod3 Hydroxylated Species excited->prod3 Oxidation prod4 Decarboxylation Products excited->prod4 Decarboxylation

Caption: Potential photodegradation routes for 2-(2-Methylphenoxy)nicotinic acid.

Q3: My solution of the compound changes color upon light exposure. What does this indicate?

A: A color change, such as yellowing or browning, is a common visual indicator of photodegradation.[5] This often signifies the formation of new chemical species with different electronic properties that absorb light in the visible spectrum. These new species are the degradation products. It is a critical observation that necessitates a full photostability assessment to quantify the extent of degradation and identify the impurities.

Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to addressing common experimental issues.

Symptom / Observation Potential Root Cause Recommended Action & Rationale
New, unexpected peaks appear in my HPLC chromatogram after sample exposure to ambient light. Photodegradation of the active pharmaceutical ingredient (API).1. Implement Light Protection: Immediately store all samples, standards, and stock solutions in amber vials or wrap containers in aluminum foil. This is the most direct way to prevent further degradation. 2. Perform a Confirmatory Study: Expose a solution of the API to a controlled UV source alongside a dark control, as per ICH Q1B guidelines.[5][6] This will confirm light sensitivity and help validate your analytical method's ability to detect degradants.
The assay value (potency) of my API decreases over time, even in solid form. Surface-level photodegradation. For solid dosage forms, degradation primarily occurs on the surface exposed to light.[7]1. Characterize Particle Size: Smaller particles have a larger surface area-to-volume ratio, potentially increasing the degradation rate.[7] 2. Investigate Excipient Shielding: If formulated, consider if the excipients are providing sufficient physical blockage of light. Opaque excipients like titanium dioxide can act as effective photoprotectants. 3. Test in Final Packaging: The ultimate confirmation of stability comes from testing the product in its intended final marketing pack.[6][8]
Degradation is accelerated in solution compared to the solid state. Increased molecular mobility and interaction with the solvent. In solution, molecules are more mobile and can more easily interact with light, oxygen, and other reactive species.1. Evaluate Solvent Effects: Test the stability in a range of solvents (e.g., water, methanol, acetonitrile) to see if the degradation rate changes. Some solvents can participate in the degradation process. 2. pH Optimization: The pH of an aqueous solution can dramatically affect stability. Conduct a study across a range of pH values to find the point of maximum stability. Alkalinizing or buffering agents may be required.[9]
Significant degradation occurs even with light protection measures. 1. Oxidative Degradation: Light can catalyze oxidative processes. The presence of dissolved oxygen or trace metal ions (like iron) can generate highly reactive hydroxyl radicals.[1][10] 2. Thermal Stress: Light sources in stability chambers also generate heat.1. Purge with Inert Gas: For solutions, sparging with nitrogen or argon can remove dissolved oxygen. 2. Add an Antioxidant/Chelator: Incorporate an antioxidant (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA to sequester metal ions) into the formulation.[2] 3. Use a Temperature-Controlled Chamber: Ensure your photostability chamber has robust temperature control and always run a dark control at the same temperature to isolate light effects from thermal effects.[11]

Methodologies and Protocols for Stability Assessment

Adherence to standardized protocols is critical for generating reliable and submittable data. The foundational guideline is the ICH Q1B.[6][12]

Protocol 1: Forced Photodegradation (For Method Development & Pathway ID)

Objective: To intentionally degrade the sample to evaluate the overall photosensitivity, identify degradation products, and validate the stability-indicating nature of the analytical method.[3][6]

Methodology:

  • Sample Preparation:

    • API in Solution: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 water:acetonitrile). Use quartz cuvettes or borosilicate glass vials that allow UV transmission.

    • API in Solid State: Spread a thin layer (not more than 3 mm) of the API powder in a shallow glass dish.[5]

  • Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil. This is your "dark control."

  • Exposure:

    • Place the test and control samples in a calibrated photostability chamber.

    • The goal is to achieve noticeable degradation, often targeted at 5-20%.[13] Exposure time is variable and may require range-finding experiments.

  • Analysis:

    • At appropriate time points, withdraw samples.

    • Analyze both the exposed sample and the dark control by a suitable analytical method (e.g., HPLC-UV/DAD).

    • Success Criteria: The analytical method must be able to separate all significant degradation peaks from the parent API peak. A mass balance calculation should be performed to ensure all major components are accounted for.

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

Objective: To determine if the drug substance or product is stable under standardized light conditions, providing data for handling, packaging, and labeling.[6]

Methodology:

  • Sample Preparation: Prepare samples of the drug substance and/or drug product. Include samples fully exposed, samples in the immediate pack, and samples in the final marketing pack.[5]

  • Control Sample: Maintain a corresponding set of samples protected from light at the same temperature.

  • Exposure Conditions: Expose the samples to a light source that conforms to ICH Q1B standards. The total exposure must be:

    • Not less than 1.2 million lux hours of visible light.

    • Not less than 200 watt hours/square meter of near-UV energy (320-400 nm).

    • This can be done sequentially or concurrently depending on the chamber setup.[8]

Parameter ICH Q1B Requirement
Visible Light Exposure ≥ 1.2 million lux hours
Near UV-A Energy ≥ 200 watt hours / m²
  • Analysis: After the exposure period, analyze the exposed and dark control samples. Assess for any changes in physical properties (appearance, color), and perform chemical analysis (assay, purity/degradation products).[5]

  • Evaluation: Compare the results from the exposed sample to the dark control. "Acceptable change" is defined as change within justified limits. If the exposed product shows unacceptable change, the study must be repeated with progressively more protective packaging.

Caption: Experimental workflow for a confirmatory ICH Q1B photostability study.

In-Depth Guide to Stabilization Strategies

If photodegradation is confirmed, the next step is to mitigate it. This is typically achieved through formulation and packaging strategies.

Formulation with Functional Excipients

Excipients are not just fillers; they can be critical components for ensuring drug stability.[9]

Excipient Class Example(s) Mechanism of Action & Rationale
UV Absorbers / Blockers Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), BenzophenonesThese excipients physically block or absorb harmful UV radiation before it can reach the API. TiO₂ is highly effective in solid and semi-solid formulations as it scatters light. This is a "sacrificial" protection mechanism.
Antioxidants Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E)Photodegradation often involves free radical chain reactions.[2] Antioxidants interrupt these chains by donating a hydrogen atom or an electron to the radical, forming a stable species and terminating the reaction.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric AcidTrace metal ions (especially iron) can catalyze the formation of highly destructive hydroxyl radicals from peroxides under UV light.[1] Chelating agents bind these ions, rendering them catalytically inactive.
Complexing Agents CyclodextrinsThese cyclic oligosaccharides can form inclusion complexes with the API, encapsulating the photosensitive part of the molecule within their hydrophobic cavity.[9] This physically shields the API from light and reactive species in the solvent.
Control of Formulation pH

The ionization state of 2-(2-Methylphenoxy)nicotinic acid (which has both a basic pyridine nitrogen and an acidic carboxylic acid) can influence its light absorption profile and reactivity. Systematically screening the stability of the drug in buffered solutions across a relevant pH range (e.g., pH 3 to 9) is crucial to identify the pH of maximum stability. This empirical data is vital for selecting the appropriate buffer system for liquid formulations.

Photoprotective Packaging

Packaging is the final line of defense.[8]

  • Primary Packaging: For solutions, amber glass vials or bottles that meet USP specifications for light transmission are standard. For solid doses, opaque blisters (e.g., aluminum/aluminum foil) provide a complete light barrier.

  • Secondary Packaging: Even with protective primary packaging, placing the product in a cardboard carton adds a significant layer of protection and should be considered standard practice for photosensitive drugs.

By systematically applying these principles—from understanding the degradation pathway to implementing robust analytical methods and intelligent formulation design—researchers can successfully overcome the challenges posed by the UV sensitivity of 2-(2-Methylphenoxy)nicotinic acid.

References

  • ChemIntel360. (2024, July 11). How to Improve Drug Stability with Excipients. ChemIntel360. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2003, October 15). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. [Link]

  • PubMed. (2024, July 10). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Pharma Stability. Building Stability-Indicating Methods for Photolabile Products. [Link]

  • ResearchGate. (2021, August). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. [Link]

  • Scribd. (2015, April 9). Photostability Improvement in Formulations. [Link]

  • Pace Analytical. Photostability Analysis by ICH Q1B Standards. [Link]

  • ResearchGate. (2024, July 3). (PDF) Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]

  • ResearchGate. (2024, June 11). (PDF) Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (2022, March 11). (PDF) Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. [Link]

  • Spandidos Publications. Niacin protects against UVB radiation-induced apoptosis in cultured human skin keratinocytes. [Link]

  • MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. [Link]

  • SciSpace. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. [Link]

  • Pharmaceutical Outsourcing. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2022, November 30). Forced Degradation – A Review. [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. UV spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • MDPI. (2025, January 23). Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts. [Link]

  • ACS Publications. Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. [Link]

  • MDPI. (2023, August 29). Photocatalytic Degradation of Neonicotinoid Insecticides over Perlite-Supported TiO 2. [Link]

  • Open Science Publications. (2014, September 27). Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst. [Link]

  • ScienceDirect. (2021, June 29). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light: A mechanistic study. [Link]

Sources

Controlling moisture sensitivity in 2-(2-Methylphenoxy)nicotinic acid reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience variable yields when utilizing 2-(2-Methylphenoxy)nicotinic acid (CAS: 117570-87-3) in complex synthetic workflows.

While the bulk nicotinic acid core is traditionally considered non-hygroscopic, specific molecular packing and hydrogen-bonding networks can induce unnatural hygroscopic properties . More importantly, its utility as a building block—particularly in amide coupling and esterification—is severely compromised by trace moisture during the activation phase. This guide provides the mechanistic causality, quantitative thresholds, and validated protocols required to master this reagent and eliminate batch-to-batch variability.

Part 1: Mechanistic Insights (The "Why")

When 2-(2-Methylphenoxy)nicotinic acid is activated for coupling (e.g., using EDC, HATU, or conversion to an acid chloride), the resulting electrophilic intermediate becomes highly susceptible to nucleophilic attack. If trace water is present in the solvent, the atmosphere, or the reagent itself, water structurally outcompetes the target amine.

The Causality of Failure: Moisture drives the rapid hydrolysis of the activated intermediate, regenerating the starting nicotinic acid and permanently consuming your expensive coupling reagent . Furthermore, in carbodiimide-mediated couplings, moisture promotes the irreversible rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea dead-end product, permanently trapping your valuable scaffold.

MoisturePathway A 2-(2-Methylphenoxy) nicotinic acid B Activated Intermediate (e.g., O-Acylisourea) A->B Coupling Reagent (e.g., EDC/HATU) C Desired Amide (Target Product) B->C Amine (Anhydrous) D Regenerated Acid + Unreactive N-Acylurea B->D H2O (Moisture)

Fig 1: Activation pathway and competitive moisture-induced quenching of the nicotinic acid reagent.

Part 2: Quantitative Data & Specifications

To establish a self-validating system, you must measure and control moisture continuously. The following table outlines the critical moisture thresholds for various activation strategies involving 2-(2-Methylphenoxy)nicotinic acid and the expected impact of excursions.

Activation StrategyMax Tolerable Moisture (ppm)Primary Moisture-Induced Failure ModeRecommended Scavenger / Drying Agent
Acid Chloride (SOCl₂) < 50 ppmViolent hydrolysis, HCl gas evolutionDistillation over CaH₂ (Solvent)
Uronium (HATU/HBTU) < 100 ppmRapid hydrolysis back to starting acidAzeotropic drying of starting acid
Carbodiimide (EDC/DCC) < 200 ppmN-acylurea formation, reagent quenchingMolecular Sieves (3Å) in reaction

Part 3: Validated Experimental Protocols

Protocol A: Azeotropic Drying of the Reagent

Standard vacuum drying is often insufficient to remove tightly bound hydration spheres from the carboxylic acid moiety.

  • Dissolution: Dissolve 2-(2-Methylphenoxy)nicotinic acid in anhydrous toluene (10 mL per gram of reagent) in a round-bottom flask.

    • Causality: Toluene forms a minimum-boiling azeotrope with water, allowing for the physical removal of hydration spheres during evaporation.

  • Evaporation: Concentrate the solution under reduced pressure using a rotary evaporator (bath temperature 45°C).

  • Validation: Repeat the toluene addition and evaporation cycle two more times. The resulting solid must be a free-flowing powder.

  • Desiccation: Transfer the flask to a vacuum oven. Dry at 40°C under high vacuum (< 1 mbar) for 12 hours.

    • Causality: High vacuum removes trace toluene without risking thermal decarboxylation of the nicotinic acid core.

Protocol B: Anhydrous Amide Coupling (Self-Validating System)
  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity (UHP) Argon three times .

    • Causality: Glass surfaces adsorb microscopic layers of moisture that standard oven-drying cannot completely remove.

  • Reagent Loading: Add the dried 2-(2-Methylphenoxy)nicotinic acid and the coupling reagent (e.g., HATU) to the flask against a positive counter-flow of Argon.

  • Solvent Addition: Inject anhydrous DMF or DCM (Verify via Karl Fischer titration: < 50 ppm water) using a sterile, oven-dried syringe from a Sure/Seal™ bottle .

  • In-Process Control (Validation Step): Stir for 15 minutes. Before adding the amine, remove a 5 µL aliquot, quench it in dry methanol, and analyze via LC-MS.

    • Causality: This confirms complete activation to the intermediate (observed as the methyl ester on LC-MS) before the amine is introduced, isolating any potential failure strictly to the activation step.

  • Amine Addition: Add the amine and organic base (e.g., DIPEA) dropwise. Stir at room temperature for 4 hours.

Part 4: Troubleshooting & FAQs

Q: My amide coupling yield is <20%, and LC-MS shows a massive peak corresponding to the starting 2-(2-Methylphenoxy)nicotinic acid. What went wrong? A: This is the classic signature of moisture quenching. The coupling reagent successfully activated the acid, but ambient moisture hydrolyzed the intermediate before the amine could react. Ensure your solvent is freshly taken from a septum-sealed bottle, verify your inert gas line is passed through a Drierite column, and confirm the amine is not supplied as a hydrated salt.

Q: I observed a thick white precipitate immediately upon adding DCC to my nicotinic acid solution. Is this normal? A: If the precipitate forms before the amine is added, it is likely dicyclohexylurea (DCU) resulting from the moisture-driven hydrolysis of the O-acylisourea intermediate. In a perfectly anhydrous system, DCU precipitation should only occur after the amine is added and successfully couples. Switch to EDC·HCl for easier byproduct removal and rigorously dry your starting materials using Protocol A.

Q: How should I store 2-(2-Methylphenoxy)nicotinic acid to ensure long-term stability? A: Store the bulk powder in a tightly sealed amber glass vial, placed inside a secondary desiccator cabinet containing indicating silica or CaSO₄. For highly sensitive derivative work, store under an argon atmosphere at 4°C. Crucial step: Always allow the container to reach room temperature before opening to prevent atmospheric condensation on the cold powder .

References

  • Unnatural Hygroscopic Property of Nicotinic Acid by Restructuring Molecular Density: Self-Healing Halide Perovskites. The Journal of Physical Chemistry Letters (ACS Publications). URL:[Link]

  • Efficient Synthesis of Amides through Thioacids Reactions. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific White Papers. URL:[Link]

Validation & Comparative

Comparative Guide to HPLC Method Development for the Purity of 2-(2-Methylphenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(2-Methylphenoxy)nicotinic acid, a crucial quality attribute for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present detailed protocols for two distinct reversed-phase HPLC (RP-HPLC) methods, and offer supporting data to guide method selection and development. This document is grounded in established scientific principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction to Purity Analysis of 2-(2-Methylphenoxy)nicotinic Acid

2-(2-Methylphenoxy)nicotinic acid is a complex aromatic carboxylic acid. The accurate and precise determination of its purity is paramount in pharmaceutical development to ensure the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.[3]

The key to a successful HPLC purity method lies in understanding the physicochemical properties of the analyte and its potential impurities. 2-(2-Methylphenoxy)nicotinic acid, being a carboxylic acid, is an ionizable compound.[4][5] Its retention and peak shape in reversed-phase chromatography are highly dependent on the mobile phase pH.[4][6][7]

The Importance of Method Development and Validation

A well-developed HPLC method should be specific, linear, accurate, precise, and robust.[1][8] Method validation is a regulatory requirement that establishes that the performance characteristics of the analytical method are suitable for its intended application.[1][2] The ICH guidelines provide a framework for validating analytical procedures, ensuring that the data generated is reliable and reproducible.[8][9][10]

Strategic Approaches to HPLC Method Development

The development of a robust HPLC method for an ionizable compound like 2-(2-Methylphenoxy)nicotinic acid requires a systematic approach. The primary goal is to achieve adequate separation (resolution) between the main peak and all potential impurities.

The Central Role of Mobile Phase pH

For acidic compounds, controlling the mobile phase pH is the most powerful tool to manipulate retention and selectivity.[4][6] The principle of "ion suppression" is fundamental. By adjusting the mobile phase pH to be at least two units below the pKa of the carboxylic acid group, the analyte will exist predominantly in its non-ionized, more hydrophobic form.[11] This leads to increased retention on a non-polar stationary phase (like C18) and significantly improved peak shape, as it minimizes undesirable secondary interactions with the silica backbone of the column.[4][7]

Comparison of Methodological Choices
ParameterMethod A: Ion-Suppression with Acidic Mobile PhaseMethod B: Buffered Mobile Phase at Mid-pHRationale & Comparison
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)A C18 column is a versatile and robust choice for reversed-phase chromatography of moderately non-polar compounds. Both methods utilize this common stationary phase to provide a consistent basis for comparing the effects of the mobile phase.
Mobile Phase A 0.1% Phosphoric Acid in Water20 mM Potassium Phosphate Buffer, pH 6.0Method A employs a simple acidic modifier to ensure complete protonation of the carboxylic acid, leading to strong retention and good peak shape.[11] Method B uses a buffer closer to the pKa of potential basic impurities, which could offer different selectivity for those compounds, but may result in poorer peak shape for the main analyte if the pH is not carefully controlled.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. Methanol could be an alternative, potentially offering different selectivity due to its different solvent properties.[11]
Detection UV at 275 nmUV at 275 nmThe optimal detection wavelength should be determined by analyzing the UV spectrum of 2-(2-Methylphenoxy)nicotinic acid. A wavelength of 275 nm is a hypothetical starting point based on the aromatic nature of the molecule.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C30 °CMaintaining a constant column temperature is crucial for reproducible retention times.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC methods.

Method A: Ion-Suppression with Acidic Mobile Phase

Objective: To achieve robust retention and sharp peaks for 2-(2-Methylphenoxy)nicotinic acid by suppressing the ionization of its carboxylic acid group.

Experimental Workflow:

Caption: Workflow for HPLC Method A.

Detailed Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 2-(2-Methylphenoxy)nicotinic acid reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent).

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-(2-Methylphenoxy)nicotinic acid sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

Gradient Program for Method A:

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
Method B: Buffered Mobile Phase at Mid-pH

Objective: To evaluate the chromatographic performance using a buffered mobile phase, which may offer alternative selectivity for impurities with different ionization properties.

Experimental Workflow:

Caption: Workflow for HPLC Method B.

Detailed Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 with a dilute potassium hydroxide solution. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard and Sample Solution Preparation:

    • Follow the same procedure as in Method A, using a 50:50 mixture of Mobile Phase A and Mobile Phase B (Method B) as the diluent.

  • Chromatographic Conditions:

    • Same as Method A, with the exception of the mobile phase.

Gradient Program for Method B:

Time (min)% Mobile Phase A% Mobile Phase B
08020
204060
254060
268020
308020

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of the two methods based on established chromatographic principles.

Chromatographic Performance
ParameterMethod AMethod BAnalysis
Retention Time (min) ~15.2~8.5The lower pH in Method A fully protonates the analyte, making it more non-polar and thus more strongly retained on the C18 column.[4]
Tailing Factor 1.11.8Method A provides a much more symmetrical peak due to the effective suppression of secondary interactions between the analyte and the stationary phase.[4]
Theoretical Plates > 8000~ 4500The better peak shape in Method A leads to higher column efficiency.
Method Validation Summary (as per ICH Q2(R2))
Validation ParameterMethod AMethod BICH Acceptance Criteria (Typical)
Specificity No interference from placebo and known impuritiesPotential for peak splitting if pH is not robustly controlledThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][9]
Linearity (r²) > 0.999> 0.998r² ≥ 0.999
Accuracy (% Recovery) 99.5 - 100.8%98.2 - 101.5%98.0 - 102.0% for drug substance assay.[1]
Precision (%RSD) < 1.0%< 2.0%Repeatability: RSD ≤ 2.0%.[1]
Robustness Tolerant to small variations in pH and organic contentSensitive to small changes in mobile phase pHThe reliability of an analytical procedure with respect to deliberate variations in method parameters.[8]

Discussion and Recommendations

Based on the comparative analysis, Method A (Ion-Suppression with Acidic Mobile Phase) is the recommended approach for the purity determination of 2-(2-Methylphenoxy)nicotinic acid.

Logical Justification:

G Analyte 2-(2-Methylphenoxy)nicotinic acid (Acidic Analyte) MethodA Method A (Low pH Mobile Phase) Analyte->MethodA MethodB Method B (Mid-pH Buffered Mobile Phase) Analyte->MethodB IonSuppression Effective Ion Suppression MethodA->IonSuppression PoorPeakShape Poor Peak Shape (Tailing Factor > 1.5) MethodB->PoorPeakShape LowRetention Weaker Retention MethodB->LowRetention SensitivityToPH Sensitivity to pH Changes MethodB->SensitivityToPH PeakShape Excellent Peak Shape (Tailing Factor ≈ 1.1) IonSuppression->PeakShape Retention Strong Retention IonSuppression->Retention Robustness High Robustness PeakShape->Robustness

Caption: Rationale for selecting Method A.

Method A provides superior chromatographic performance, characterized by better peak shape, higher efficiency, and greater robustness. The principle of ion suppression is a well-established and reliable strategy for the analysis of acidic compounds by reversed-phase HPLC.[4][5][11] While Method B might offer some advantages in separating specific basic impurities, the potential for poor peak shape and lack of robustness for the main analyte makes it a less desirable choice for a routine quality control method.

For further development, it would be beneficial to perform forced degradation studies to ensure the method is stability-indicating.[3][9] This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and confirming that they are well-separated from the main peak.

Conclusion

This guide has provided a detailed comparison of two HPLC methods for the purity analysis of 2-(2-Methylphenoxy)nicotinic acid. By explaining the scientific principles behind the methodological choices and presenting a clear comparison of their expected performance, this document serves as a valuable resource for researchers and scientists in the pharmaceutical industry. The recommended ion-suppression method (Method A) offers a robust and reliable approach for ensuring the quality and consistency of this important compound. All analytical methods should be thoroughly validated according to ICH guidelines before implementation for routine use.[2][8][10]

References

  • Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Thermo Fisher Scientific. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). Application Note: Determination of Purity and Stability of 2-Hydroxyisonicotinic Acid by High- Performance Liquid Chromatography (HPLC).

Sources

Analytical Differentiation of Phenoxynicotinic Acid Derivatives: An FTIR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common analytical challenges in pharmaceutical raw material qualification is the rapid, unambiguous differentiation of positional isomers. For complex API intermediates like 2-(2-Methylphenoxy)nicotinic acid (CAS 117570-87-3)[1], structural verification is critical. Misidentification of ortho-, meta-, or para-substituted precursors can lead to catastrophic failures in downstream synthetic yields and pharmacological efficacy.

This guide provides an objective, data-driven comparison of 2-(2-Methylphenoxy)nicotinic acid against its structural alternatives—the 3-methyl and 4-methyl isomers—using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Causality & Theoretical Peak Assignment

To utilize FTIR effectively, we must move beyond simple pattern matching and understand the quantum mechanical causality behind the vibrational modes. The structure of 2-(2-Methylphenoxy)nicotinic acid dictates its spectral fingerprint through three primary mechanistic interactions, as supported by standard spectroscopic principles outlined in[2]:

  • Carboxylic Acid Dimerization (O-H & C=O Regions): In the solid state, the nicotinic acid moiety forms strong intermolecular hydrogen bonds, creating dimers. This extensive hydrogen bonding weakens the O-H bond, resulting in a distinctly broad absorption band spanning 3300 to 2500 cm⁻¹ . Furthermore, the C=O stretch is observed at ~1690 cm⁻¹ . This is lower than a typical aliphatic carboxylic acid (~1710 cm⁻¹) because the carbonyl group is conjugated with the pyridine ring. The delocalization of

    
    -electrons reduces the force constant of the C=O double bond, shifting the absorption to a lower frequency.
    
  • Diaryl Ether Linkage (C-O-C Region): The asymmetric stretching of the ether bridge connecting the pyridine and the ortho-toluene rings produces a strong, sharp peak at ~1240 cm⁻¹ .

  • Aromatic Proton Coupling (Out-of-Plane Bending): The most critical region for isomer differentiation is the Out-of-Plane (OOP) C-H bending region (900–650 cm⁻¹ ). The frequency of these vibrations is inversely proportional to the number of adjacent, coupled hydrogen atoms on the aromatic ring, a fundamental rule detailed in the [3].

Comparative Performance: Isomer Differentiation

When comparing 2-(2-Methylphenoxy)nicotinic acid (the ortho alternative) to its meta and para counterparts, the core functional groups (carboxylic acid, ether, pyridine ring) remain nearly identical. The analytical differentiation relies entirely on the OOP bending modes of the substituted benzene ring.

The table below summarizes the quantitative spectral data used to objectively distinguish these alternatives.

Functional Group / Vibration Mode2-(2-Methylphenoxy)nicotinic acid (Ortho)2-(3-Methylphenoxy)nicotinic acid (Meta)2-(4-Methylphenoxy)nicotinic acid (Para)Mechanistic Causality
O-H Stretch (Acid) ~3000 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)Solid-state dimerization via intermolecular hydrogen bonding.
C=O Stretch (Acid) ~1690 cm⁻¹~1690 cm⁻¹~1690 cm⁻¹Conjugation with the pyridine ring lowers the bond force constant.
C-O-C Stretch (Ether) ~1240 cm⁻¹~1245 cm⁻¹~1250 cm⁻¹Steric hindrance in the ortho position marginally alters bond geometry.
Aromatic OOP C-H Bending 770 - 735 cm⁻¹ 810 - 750 cm⁻¹ & ~870 cm⁻¹ 860 - 800 cm⁻¹ Frequency is dictated by the number of adjacent, coupled aromatic protons.

Data Interpretation: The target compound, 2-(2-Methylphenoxy)nicotinic acid, possesses four adjacent protons on the phenoxy ring. This extensive coupling results in a singular, highly intense OOP bending peak at 770–735 cm⁻¹. In contrast, the para-isomer (two adjacent protons) shifts significantly higher to 860–800 cm⁻¹.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data, we utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellet transmission. Causality for choice: KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H artifact at ~3400 cm⁻¹, which obscures the critical carboxylic acid O-H stretch of our sample.

The following protocol is designed as a self-validating system, ensuring compliance with [4].

Phase 1: System Suitability & Calibration (The Validation Gate)

  • Action: Scan a 1.5 mil NIST-traceable polystyrene reference film.

  • Validation Criteria: The system automatically verifies that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their certified values. If this fails, the system locks out further acquisition, preventing the collection of miscalibrated data.

Phase 2: Background Subtraction

  • Action: Collect 32 scans of the bare, solvent-cleaned diamond ATR crystal at 4 cm⁻¹ resolution.

  • Validation Criteria: The single-beam energy profile must show no anomalous absorption bands (e.g., residual organic contamination at 2900 cm⁻¹). This establishes a mathematically pristine baseline.

Phase 3: Sample Acquisition

  • Action: Apply ~5 mg of 2-(2-Methylphenoxy)nicotinic acid powder directly to the diamond crystal. Engage the pressure anvil.

  • Causality for Pressure: The evanescent wave generated by the ATR crystal only penetrates 0.5 to 2.0 µm into the sample. Intimate physical contact is mandatory for signal generation.

  • Validation Criteria: Monitor the live preview. The strongest peak (typically the C-O stretch) must register an absorbance between 0.4 and 0.8 AU. This confirms adherence to the Beer-Lambert law without saturating the DTGS detector.

Phase 4: Data Processing & Verification

  • Action: Apply atmospheric suppression algorithms to remove ambient H₂O/CO₂ rotational-vibrational spikes, followed by a multi-point baseline correction.

  • Validation Criteria: The baseline must sit exactly at 0.00 AU in known non-absorbing regions (e.g., 2200–2000 cm⁻¹). Only then is the spectrum cleared for isomer identification.

Mechanistic Workflow Diagram

The logical relationship for differentiating these isomers based on the self-validated FTIR data is mapped below.

FTIR_Isomer_Analysis Start Unknown Sample: Phenoxynicotinic Acid Derivative ATR ATR-FTIR Acquisition (4000 - 650 cm⁻¹, 4 cm⁻¹ res) Start->ATR Core Verify Core Functional Groups: O-H Stretch: ~3000 cm⁻¹ C=O Stretch: ~1690 cm⁻¹ C-O-C Stretch: ~1240 cm⁻¹ ATR->Core OOP Analyze Fingerprint Region (Out-of-Plane C-H Bending) Core->OOP Core Match Ortho Peak @ 770-735 cm⁻¹ (4 Adjacent Protons) OOP->Ortho Meta Peaks @ 810-750 & ~870 cm⁻¹ (3 Adjacent + 1 Isolated) OOP->Meta Para Peak @ 860-800 cm⁻¹ (2 Adjacent Protons) OOP->Para ResOrtho 2-(2-Methylphenoxy)nicotinic acid (Ortho-Isomer Confirmed) Ortho->ResOrtho ResMeta 2-(3-Methylphenoxy)nicotinic acid (Meta-Isomer Confirmed) Meta->ResMeta ResPara 2-(4-Methylphenoxy)nicotinic acid (Para-Isomer Confirmed) Para->ResPara

Figure 1: Mechanistic workflow for differentiating phenoxynicotinic acid isomers via ATR-FTIR.

References

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules (USP <854> Mid-Infrared Spectroscopy Guidelines). URL:[Link]

Sources

A Comparative Guide to Validating Assay Sensitivity for 2-(2-Methylphenoxy)nicotinic Acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the sensitivity of assays designed to detect 2-(2-Methylphenoxy)nicotinic acid. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles and rationale that inform method selection and validation, ensuring your data is not only accurate but also robust and defensible.

The validation of an analytical method is a critical process that ensures the collected data is reliable by addressing key questions about whether the method measures the intended analyte.[1] This guide is structured to provide a comprehensive framework, from the initial selection of an analytical platform to the detailed execution of validation experiments, all grounded in internationally recognized standards.

Chapter 1: Selecting the Optimal Analytical Platform

The choice of analytical technology is the foundation of any quantitative assay. For a small molecule like 2-(2-Methylphenoxy)nicotinic acid, several techniques are viable, each with distinct advantages and limitations. The primary candidates for sensitive detection are High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light. It is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. A key requirement for HPLC-UV is that the analyte must possess a chromophore that absorbs light in the UV-Vis spectrum. Given the aromatic rings in 2-(2-Methylphenoxy)nicotinic acid, this method is a plausible option.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-specificity bioanalysis.[2] After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then detects specific parent-to-daughter ion transitions, providing a highly selective signal. This method is particularly advantageous when dealing with complex biological matrices where interferences can be a significant issue.

A third, less common but highly sensitive alternative, is the Enzyme-Linked Immunosorbent Assay (ELISA) . This ligand-binding assay (LBA) relies on the specific binding of an antibody to the target analyte. While capable of achieving exceptionally low detection limits, the development of a specific monoclonal antibody for a novel small molecule like 2-(2-Methylphenoxy)nicotinic acid is a time-consuming and resource-intensive process, typically reserved for well-established biomarkers or high-volume clinical assays.

Table 1: Comparison of Analytical Platforms for 2-(2-Methylphenoxy)nicotinic Acid Detection

FeatureHPLC-UVLC-MS/MSELISA
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-based detectionAntigen-antibody binding
Sensitivity Moderate (ng/mL to µg/mL)High to Very High (pg/mL to ng/mL)Very High (pg/mL)
Specificity ModerateVery HighHigh (potential for cross-reactivity)
Development Time ShortModerateLong
Cost per Sample LowModerate to HighLow (once developed)
Matrix Effects ModerateCan be significant but manageableCan be significant
Typical Use Case Purity testing, formulation analysisPharmacokinetics, toxicokinetics, biomarker quantification[1][3]High-throughput screening, clinical diagnostics

Chapter 2: Foundational Principles of Assay Validation

To ensure that an analytical method is "suitable for its intended purpose," a comprehensive validation must be performed.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established detailed guidelines for this process.[1][3][5][6] The cornerstone of these guidelines is the International Council for Harmonisation (ICH) Q2(R1) document, which outlines the key validation parameters.[7][8][9]

Key Validation Parameters:
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[10][11]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] The LOQ is a critical parameter for assays used in pharmacokinetic and toxicokinetic studies.[3] A commonly accepted signal-to-noise ratio for the LOQ is 10:1.[10][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Chapter 3: A Practical Workflow for Assay Sensitivity Validation

This section provides a detailed, step-by-step workflow for the validation of an LC-MS/MS method for the detection of 2-(2-Methylphenoxy)nicotinic acid in a biological matrix, such as human plasma. This workflow is designed to rigorously establish the assay's sensitivity (LOD and LOQ).

AssayValidationWorkflow cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Prepare Stock Solutions & Calibration Standards optimize_lcms Optimize LC-MS/MS Parameters prep_standards->optimize_lcms prep_qc Prepare Quality Control (QC) Samples optimize_lcms->prep_qc specificity Specificity & Matrix Effect prep_qc->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision analyze_data Analyze Data & Calculate Parameters accuracy_precision->analyze_data report Generate Validation Report analyze_data->report

Caption: A streamlined workflow for the validation of an analytical assay, from initial preparation to final reporting.

Experimental Protocol: Determination of LOD and LOQ

This protocol outlines the experimental steps to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2-(2-Methylphenoxy)nicotinic acid in plasma using LC-MS/MS.

1. Preparation of Spiked Samples:

  • Prepare a series of calibration standards by spiking known concentrations of 2-(2-Methylphenoxy)nicotinic acid into a blank biological matrix (e.g., human plasma).
  • The concentration range should be designed to bracket the expected LOD and LOQ. For example, prepare standards at concentrations of 10, 5, 2, 1, 0.5, 0.2, and 0.1 ng/mL.

2. Sample Extraction:

  • Utilize a validated extraction method (e.g., protein precipitation or solid-phase extraction) to isolate the analyte from the plasma matrix. This step is crucial for removing interfering substances.[12]
  • For each concentration, prepare at least five replicates.

3. LC-MS/MS Analysis:

  • Inject the extracted samples into the LC-MS/MS system.
  • Analyze the samples using the optimized method parameters (e.g., chromatographic gradient, ion source settings, and mass transitions).

4. Data Processing and Calculation:

  • Visual Evaluation: For the LOD, identify the lowest concentration at which a discernible peak, distinguishable from background noise, is consistently observed.[11]
  • Signal-to-Noise (S/N) Ratio: This is the most common approach for determining LOD and LOQ for chromatographic methods.[11]
  • Determine the magnitude of the baseline noise by measuring the signal in a region close to where the analyte peak elutes.
  • Measure the signal height of the analyte peak at each low concentration.
  • Calculate the S/N ratio for each concentration.
  • The LOD is the concentration that provides a S/N ratio of approximately 3:1.[11][13]
  • The LOQ is the concentration that provides a S/N ratio of approximately 10:1 and meets predefined goals for accuracy and precision.[10][13][14]
  • Confirmation of LOQ: The LOQ must be confirmed by demonstrating that at this concentration, the assay meets the acceptance criteria for accuracy (e.g., within 20% of the nominal value) and precision (e.g., a coefficient of variation not exceeding 20%).

Chapter 4: Comparative Analysis and Method Selection

The ultimate choice of analytical method depends on the specific requirements of the study. The following diagram illustrates a decision-making process based on the required level of sensitivity.

DecisionTree start Assay Requirement Analysis sensitivity_q Required Sensitivity? start->sensitivity_q hplc_uv HPLC-UV sensitivity_q->hplc_uv Moderate (>10 ng/mL) lc_msms LC-MS/MS sensitivity_q->lc_msms High (<10 ng/mL)

Caption: A decision tree for selecting an analytical method based on sensitivity requirements.

Table 2: Hypothetical Performance Data Comparison

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Bioanalytical)
LOD 5 ng/mL0.1 ng/mLS/N ≥ 3
LOQ 15 ng/mL0.5 ng/mLS/N ≥ 10
Linearity (r²) > 0.995> 0.998≥ 0.99
Accuracy at LOQ 88-105%95-108%80-120%
Precision at LOQ (%CV) < 15%< 10%≤ 20%

As the hypothetical data in Table 2 illustrates, an LC-MS/MS method typically offers significantly lower LOD and LOQ values compared to an HPLC-UV method. For applications requiring the measurement of very low concentrations of 2-(2-Methylphenoxy)nicotinic acid, such as in early-phase clinical pharmacology or toxicokinetic studies, LC-MS/MS is the superior and often necessary choice.[1][3] Conversely, for the analysis of bulk drug substance or formulated products where concentrations are higher, a validated HPLC-UV method may be perfectly suitable and more cost-effective.

Conclusion

Validating assay sensitivity is a rigorous, multi-faceted process that underpins the reliability of scientific research and drug development. By understanding the principles behind different analytical platforms and adhering to established validation guidelines from bodies like the ICH, FDA, and EMA, researchers can confidently select and validate a method that is fit for its intended purpose. For the sensitive detection of 2-(2-Methylphenoxy)nicotinic acid, LC-MS/MS offers unparalleled performance, while HPLC-UV remains a viable option for less demanding applications. The key is a systematic approach to validation, ensuring that every data point is built on a foundation of scientific integrity.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Tucci, J. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Premier Consulting. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Karim, M. R., & Rahman, M. M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • Pharmaready. (n.d.). How to Determine LOD and LOQ in Analytical Method Validation. [Link]

  • FDA. (2018). Bioanalytical Method Validation. [Link]

  • Chromaleont. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Cawood. (n.d.). Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubChem. (2026). 2-Phenoxynicotinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (2025). 2-Methoxynicotinic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]

  • Harris, D. C., & Charles, M. J. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cheméo. (n.d.). Niacin (CAS 59-67-6) - Chemical & Physical Properties. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-(2-Methylphenoxy)nicotinic Acid and Related Chromophoric Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-(2-Methylphenoxy)nicotinic acid. In the absence of direct experimental data for this specific molecule, we present a comparative study based on the spectral properties of its constituent chromophores and structurally related analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of novel chemical entities.

Introduction to UV-Vis Spectroscopy for Molecular Characterization

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength at which maximum absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's electronic structure.[3] For organic molecules, the most common electronic transitions are π → π* and n → π, which involve the promotion of electrons from π bonding or non-bonding (n) orbitals to π anti-bonding (π) orbitals.[4] The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the presence of chromophores, auxochromes, and the extent of conjugation.

The structure of 2-(2-Methylphenoxy)nicotinic acid incorporates two key chromophoric systems: a substituted pyridine ring (nicotinic acid moiety) and a substituted benzene ring (2-methylphenoxy moiety). The ether linkage between these two rings can influence their electronic interaction, potentially leading to shifts in the absorption maxima compared to the individual components.

Comparative Spectral Analysis

To predict the UV-Vis absorption profile of 2-(2-Methylphenoxy)nicotinic acid, it is instructive to examine the spectral data of its constituent parts and a related substituted nicotinic acid.

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε)Electronic Transition
Nicotinic Acid 0.1 M HCl~213, ~261-π → π
o-Cresol Aqueous260-280 (broad)-π → π
Toluene~283 (sharp)-π → π
2-Chloronicotinic Acid ---π → π

Table 1: UV-Vis Absorption Data for Compounds Related to 2-(2-Methylphenoxy)nicotinic acid.

Nicotinic Acid: In an acidic solution, nicotinic acid exhibits two primary absorption bands around 213 nm and 261 nm, which are characteristic of the π → π* transitions within the pyridine ring.[5]

o-Cresol: The UV-Vis spectrum of o-cresol is sensitive to the solvent environment. In aqueous solutions, it displays a broad absorption in the 260-280 nm range.[6][7][8] In a non-polar aromatic solvent like toluene, a sharper peak is observed at approximately 283 nm, which is attributed to π-complexation between o-cresol and the solvent molecules.[6][7][8]

Predicted UV-Vis Absorption of 2-(2-Methylphenoxy)nicotinic Acid

The UV-Vis spectrum of 2-(2-Methylphenoxy)nicotinic acid is expected to be a composite of the electronic transitions of the nicotinic acid and the 2-methylphenoxy moieties. The ether linkage (-O-) acts as an auxochrome and can influence the overall spectrum.

  • π → π Transitions:* We can anticipate strong absorptions arising from the π → π* transitions of both the pyridine and benzene rings. The absorption maxima are likely to be in the range of 260-290 nm.

  • Influence of the Ether Linkage: The oxygen atom of the ether linkage has non-bonding electrons that can participate in n → π* transitions. More importantly, the ether oxygen can donate electron density to the aromatic rings, which may cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths compared to the individual chromophores.

  • Solvent Effects: The polarity of the solvent is expected to have a significant impact on the absorption maxima.[9] Polar solvents may lead to a solvatochromic shift, the direction of which depends on the relative polarity of the ground and excited states.[10][11] For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift.[9]

  • pH Effects: The ionization state of the carboxylic acid and the protonation state of the pyridine nitrogen will be dependent on the pH of the solution. These changes will alter the electronic structure of the molecule and, consequently, its UV-Vis spectrum.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

To empirically determine the UV-Vis absorption maxima of 2-(2-Methylphenoxy)nicotinic acid, the following detailed protocol is recommended.

Materials and Instrumentation
  • Analyte: 2-(2-Methylphenoxy)nicotinic acid (high purity)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water.

  • Buffers: pH 4, 7, and 10 buffer solutions.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[2]

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Analysis prep_start Start: High-Purity Analyte stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_start->stock_sol working_sols Prepare Working Solutions (e.g., 1-20 µg/mL) stock_sol->working_sols instrument_setup Instrument Setup (Wavelength Range: 200-400 nm) working_sols->instrument_setup Introduce sample baseline Baseline Correction (using appropriate solvent blank) instrument_setup->baseline measure Measure Absorbance of Samples baseline->measure plot Plot Absorbance vs. Wavelength measure->plot identify_lambda_max Identify λmax plot->identify_lambda_max beer_lambert Verify Beer-Lambert Law (Linearity Plot) identify_lambda_max->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount of 2-(2-Methylphenoxy)nicotinic acid and dissolve it in a suitable spectroscopic grade solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1-20 µg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to 200-400 nm.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that was used to prepare the working solutions. Place it in the reference and sample holders and perform a baseline correction to zero the absorbance across the scanned wavelength range.[2]

  • Sample Measurement: Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorbance spectrum.

  • Repeat Measurements: Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.

  • Solvent and pH Studies: Repeat steps 2-6 using different solvents (e.g., ethanol, acetonitrile, water) and buffer solutions of varying pH to investigate the effect of the environment on the absorption spectrum.

  • Data Analysis:

    • Plot absorbance versus wavelength for each measurement to obtain the UV-Vis spectra.

    • From the spectra, identify the wavelength of maximum absorbance (λmax).

    • To verify the Beer-Lambert law, plot absorbance at λmax versus concentration. A linear relationship is expected.[2]

    • Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 2-(2-Methylphenoxy)nicotinic acid is not currently available, a comparative analysis of its constituent chromophores and related compounds allows for a reasoned prediction of its spectral properties. It is anticipated that the molecule will exhibit strong π → π* transitions in the 260-290 nm range, with the exact λmax being sensitive to solvent polarity and pH. The provided experimental protocol offers a robust methodology for the empirical determination and comprehensive characterization of the UV-Vis absorption profile of this and other novel compounds.

References

  • Zheng, D., Yuan, X., Liu, Z., Liu, Z., Chen, W., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science, 5(3), 171928. [Link]

  • Zheng, D., Yuan, X., Liu, Z., Liu, Z., Chen, W., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. PubMed, 5(3), 171928. [Link]

  • Mijin, D., et al. (2007). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. ResearchGate. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing SL. [Link]

  • Tomas, F. (1977). Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono- and disubstituted pyridines. Chemical Papers, 31(2), 254-264. [Link]

  • Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Agrawal, A., et al. (n.d.). U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of nicotinic acid and peroxomonosulphate in acetate buffers. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Methylphenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(2-Methylphenoxy)nicotinic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a protocol, but a framework for understanding the causality behind proper chemical waste management, ensuring every procedure is a self-validating system of safety and compliance.

Core Principles: Hazard Assessment and Pre-Disposal Safety

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(2-Methylphenoxy)nicotinic acid is not widely available, we can infer its hazard profile from structurally related compounds, such as (2-Methylphenoxy)acetic acid and nicotinic acid. These analogues are classified as skin and eye irritants[1][2]. Therefore, 2-(2-Methylphenoxy)nicotinic acid must be handled as a hazardous chemical until proven otherwise.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a standard laboratory coat[3][4][5]. The type of protective equipment should always be selected based on the concentration and amount of the substance being handled at the specific workplace[4].

  • Ventilation: All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of any dust or aerosols[3][5].

  • Spill Management: In the event of a spill, use a dry, inert absorbent material to clean it up and place the contaminated material into a suitable, labeled container for waste disposal[3]. Prevent spillage from entering drains or water courses by any means available[3].

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(2-Methylphenoxy)nicotinic acid is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[6][7]. Under these regulations, it is illegal to dispose of this chemical waste in the regular trash or down the sewer system[6][7][8].

Step 1: Waste Characterization and Container Selection Treat all unused, expired, or contaminated 2-(2-Methylphenoxy)nicotinic acid as hazardous waste.

  • Container Choice: Select a robust, leak-proof waste container that is chemically compatible with the acid. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste. To prevent breakage, plastic containers are often preferred over glass where compatibility is not an issue[6]. The container must be in good condition and have a secure, screw-on cap[9][10].

Step 2: Hazardous Waste Labeling Proper labeling is a critical compliance point.

  • As soon as the first drop of waste enters the container, it must be labeled.

  • The label must clearly display the words "Hazardous Waste" [6][10].

  • List the full chemical name, "2-(2-Methylphenoxy)nicotinic acid," and its approximate concentration or quantity. For mixtures, every chemical component must be listed[6]. Abbreviations and chemical formulas are not permissible[6].

  • Include the date of waste generation (the accumulation start date) and the location of origin (e.g., lab number, building)[6].

Step 3: Accumulation and Safe Storage Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[10][11].

  • Segregation: Store the 2-(2-Methylphenoxy)nicotinic acid waste container segregated from incompatible materials, such as bases and strong oxidizing agents, to prevent dangerous chemical reactions[8][9]. Use secondary containment bins to prevent spills from spreading[9].

  • Container Management: Keep the waste container securely capped at all times, except when you are actively adding waste[5][10]. This minimizes the release of vapors and prevents spills.

Step 4: Arranging for Final Disposal

  • Once the container is nearly full (do not exceed 90% capacity) or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[10][11].

  • Complete all required waste pickup forms accurately. Your EHS office will then transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration after mixing with a combustible solvent[3][12].

Empty Container Disposal: Empty containers that held 2-(2-Methylphenoxy)nicotinic acid must also be managed properly.

  • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate as hazardous waste and add it to your 2-(2-Methylphenoxy)nicotinic acid waste stream[13].

  • After rinsing, deface or remove the original product label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[5][13].

Regulatory Compliance and Safety Summary

Adherence to established safety regulations is not optional. The framework for laboratory chemical safety is primarily defined by OSHA and the EPA.

Regulatory Body Standard/Act Key Requirements for 2-(2-Methylphenoxy)nicotinic Acid Disposal
EPA Resource Conservation and Recovery Act (RCRA)Prohibits disposal in trash or sewer systems; mandates "cradle-to-grave" management; requires proper labeling, storage, and disposal through licensed facilities[6][7][9].
OSHA Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)Requires employers to develop a Chemical Hygiene Plan (CHP) that includes waste disposal procedures; mandates employee training on chemical hazards and safe handling practices[14][15][16].
Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methylphenoxy)nicotinic acid waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Accumulation & Monitoring cluster_2 Final Disposal A Waste Generated: Unused or contaminated 2-(2-Methylphenoxy)nicotinic acid B Select Compatible Waste Container (e.g., HDPE) A->B C Affix 'Hazardous Waste' Label with full chemical name, date, and location B->C D Place in Satellite Accumulation Area (SAA) C->D E Add waste to container as needed D->E F Is container securely capped? E->F G Cap container immediately F->G No H Is container >90% full? F->H Yes G->H I Store in SAA, segregated from incompatibles H->I No J Contact EHS and Submit Waste Pickup Request H->J Yes I->E K Awaiting Pickup by EHS for final disposal J->K

Caption: Disposal workflow for 2-(2-Methylphenoxy)nicotinic acid.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • The Laboratory Standard. University of Tennessee Health Science Center.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.